6-(Trifluoromethyl)-1H-Indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFARJWFBPNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614231 | |
| Record name | 6-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-22-6 | |
| Record name | 6-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 954239-22-6
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its significance in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[1] While specific experimental data for some physical properties are not widely published, predicted values and data from analogous compounds provide valuable insights.
| Property | Value | Source |
| CAS Number | 954239-22-6 | [2] |
| Molecular Formula | C₈H₅F₃N₂ | [2] |
| Molecular Weight | 186.13 g/mol | [1] |
| Appearance | Amber/tan crystalline powder | [1] |
| Boiling Point (Predicted) | 268.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.15 ± 0.40 | [1] |
| Melting Point of a related compound (3-Phenyl-6-(trifluoromethyl)-1H-indazole) | 149-151 °C | [3] |
Spectroscopic Data
¹H NMR Spectral Data (Reference)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.1 | br s | NH |
| ~8.1 | d | Aromatic CH |
| ~7.5-8.0 | m | Aromatic CH |
¹³C NMR Spectral Data (Reference)
| Chemical Shift (δ, ppm) | Assignment |
| ~146 | C |
| ~137 | C |
| ~132 | C |
| ~129 | CH |
| ~128 | CH |
| ~125 (q) | C-CF₃ |
| ~124 (q) | CF₃ |
| ~122 | CH |
| ~121 | CH |
| ~113 (q) | C |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxyamine followed by cyclization with hydrazine hydrate.[1]
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Methoxyamine (NH₂OMe)
-
Hydrazine hydrate ((NH₂)₂-H₂O)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room temperature, add methoxyamine (2.0 eq.).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Add hydrazine hydrate (2.0 eq.) to the mixture and reflux for 3 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with EtOAc.
-
Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc = 9:1) to yield this compound as a colorless solid.[1]
Synthesis workflow for this compound.
General Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a clear solution.
¹H and ¹³C NMR Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a standard one-pulse sequence with a 90° pulse width and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Process the data using appropriate software, including Fourier transformation and baseline correction.
Biological Significance and Signaling Pathways
Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[4] The trifluoromethyl group is a key substituent known to enhance metabolic stability and binding affinity of drug candidates. While direct studies on this compound are limited, its derivatives have been extensively investigated as inhibitors of key signaling pathways involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.
These pathways are critical for angiogenesis, cell proliferation, and survival. Inhibition of these pathways by indazole-based compounds can lead to the suppression of tumor growth and metastasis.
Inhibition of VEGFR and FGFR signaling pathways.
Experimental Protocol for Kinase Assay (General)
The inhibitory activity of derivatives of this compound against kinases like VEGFR-2 can be assessed using various assay formats, such as luminescence-based ATP consumption assays.
Materials:
-
Kinase buffer
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (inhibitor)
-
VEGFR-2 enzyme
-
Kinase detection reagent (e.g., Kinase-Glo™)
-
96-well plates
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compound at various concentrations to the designated wells.
-
Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Add the kinase detection reagent to each well to measure the amount of remaining ATP.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity and lower inhibition.[4]
Workflow for a typical in vitro kinase assay.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making this indazole derivative a valuable scaffold in the design of novel therapeutic agents. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of analytical characterization data.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 954239-22-6 | [1] |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available |
Synthesis of this compound
A common and effective method for the synthesis of indazoles involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the synthesis of this compound, a suitable starting material is 2-methyl-5-(trifluoromethyl)aniline. The general synthetic approach is depicted below.
References
An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile framework for engaging with a wide array of biological targets.[2][3] A particularly impactful strategy in the evolution of indazole-based drug candidates has been the incorporation of a trifluoromethyl (-CF3) group.[2] This modification significantly influences the molecule's physicochemical properties, which in turn can enhance its pharmacokinetic profile and therapeutic efficacy.[2][3]
The trifluoromethyl group's strong electron-withdrawing nature can modify the pKa of adjacent functional groups, thereby influencing interactions with target proteins.[2] Furthermore, the exceptional strength of the carbon-fluorine bond confers high resistance to metabolic degradation, often leading to an improved in vivo stability and a longer half-life for drug candidates.[2][4] This guide provides a detailed examination of the key physicochemical properties of trifluoromethylated indazoles, including their pKa, lipophilicity (logP), aqueous solubility, and metabolic stability. It also presents detailed experimental protocols for the determination of these properties and visualizes relevant biological pathways and experimental workflows to support researchers in the field of drug discovery and development.
Quantitative Physicochemical Data
The introduction of a trifluoromethyl group to the indazole scaffold can significantly alter its physicochemical properties. The following tables summarize key quantitative data for a selection of trifluoromethylated indazoles, providing a basis for structure-property relationship analysis.
Table 1: pKa and Lipophilicity (logP) of Selected Trifluoromethylated Indazoles
| Compound | Structure | pKa (Predicted) | logP (Calculated/Experimental) |
| 6-(Trifluoromethyl)-1H-indazole | 12.15 ± 0.40 | Not Available | |
| This compound-3-carboxylic acid | Not Available | 2.3 (XLogP3)[5] | |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Not Available | Not Available |
Table 2: Aqueous Solubility of Selected Trifluoromethylated Indazoles
| Compound | Structure | Aqueous Solubility | Method |
| Trifluoromethylated Indazole Series | (General) | Data not available | Kinetic Solubility Assay |
Note: Quantitative aqueous solubility data for specific trifluoromethylated indazoles is not widely reported in publicly available literature. The kinetic solubility assay is a standard high-throughput method for its determination.[6]
Table 3: Metabolic Stability of Selected Trifluoromethylated Indazoles
| Compound | Structure | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Trifluoromethylated Indazole Series | (General) | Generally longer than non-fluorinated analogs[4] | Generally lower than non-fluorinated analogs[4] |
Note: The trifluoromethyl group is known to block sites of oxidative metabolism, leading to increased metabolic stability.[4] However, a consolidated table of quantitative data for a series of trifluoromethylated indazoles is not available in the reviewed literature.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the successful development of drug candidates. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration (for poorly soluble compounds)
This method is adapted for compounds with low aqueous solubility by using co-solvents.
Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylated indazole.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic co-solvent (e.g., methanol or DMSO).
-
Prepare a series of aqueous buffers with varying pH values.
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard aqueous buffers.
-
In a thermostated vessel, add a known volume of the test compound stock solution to a specific volume of an aqueous buffer and co-solvent mixture.
-
Titrate the solution with the standardized acid or base.
-
Record the pH value after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the sigmoid curve.[7] For poorly soluble compounds, pKa values are determined at different co-solvent concentrations and extrapolated to 0% co-solvent to obtain the aqueous pKa.[1][8]
-
Determination of Lipophilicity (logP) by HPLC
This method provides a rapid and efficient way to estimate the octanol-water partition coefficient.
Objective: To determine the logP of a trifluoromethylated indazole.
Methodology:
-
System Preparation:
-
Calibration:
-
Inject a series of standard compounds with known logP values to establish a calibration curve by plotting their retention times against their logP values.[12]
-
-
Sample Analysis:
-
Dissolve the test compound in the mobile phase.
-
Inject the sample onto the HPLC column and record the retention time.
-
-
Data Analysis:
Determination of Aqueous Solubility by Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery.[6]
Objective: To determine the kinetic aqueous solubility of a trifluoromethylated indazole.
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[13]
-
-
Assay Procedure:
-
Detection:
-
Nephelometry: Measure the light scattering caused by any precipitate formation using a nephelometer.[14]
-
Direct UV/LC-MS: After incubation, filter the solution to remove any undissolved compound. Measure the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or by LC-MS/MS.[13][15]
-
-
Data Analysis:
-
Quantify the solubility based on the highest concentration at which no precipitate is observed (nephelometry) or by direct measurement of the dissolved compound concentration against a calibration curve.
-
Determination of Metabolic Stability by Microsomal Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro metabolic stability of a trifluoromethylated indazole.
Methodology:
-
Incubation Mixture Preparation:
-
Reaction Initiation and Termination:
-
Sample Analysis:
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Trifluoromethylated indazoles are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][20] Understanding these pathways and the workflows for evaluating inhibitors is essential for rational drug design.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22] Indazole derivatives have been developed as potent inhibitors of VEGFR-2.[22]
Caption: VEGFR-2 signaling pathway and its inhibition.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is activated by stress signals and pro-inflammatory cytokines, playing a role in inflammation and apoptosis.[23] Indazole derivatives have been identified as inhibitors of JNK.[23][24]
Caption: JNK signaling pathway and its inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The evaluation of new chemical entities as kinase inhibitors typically follows a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for kinase inhibitor screening.
Conclusion
Trifluoromethylated indazoles represent a highly valuable class of compounds in contemporary drug discovery. The strategic incorporation of the trifluoromethyl group imparts advantageous physicochemical properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of the key physicochemical characteristics of these scaffolds, along with detailed experimental protocols for their determination. The visualization of relevant signaling pathways and experimental workflows further serves as a practical resource for researchers. Continued exploration of the vast chemical space surrounding the trifluoromethylated indazole nucleus, with a focus on optimizing both potency and drug-like properties, holds significant promise for the development of novel therapeutics.
References
- 1. DSpace [diposit.ub.edu]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]
- 24. US20020103229A1 - Indazole derivatives as JNK inhibitors and compositions and methods related thereto - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(Trifluoromethyl)-1H-Indazole and Its Derivatives
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(Trifluoromethyl)-1H-Indazole and its closely related analogues. Due to the limited availability of public domain spectral data for the parent compound, this report leverages data from substituted derivatives to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry due to its prevalence in various pharmacologically active molecules. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. This guide presents a compilation of available NMR data for key derivatives, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and NMR correlations.
Experimental Protocols
The following outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indazole derivatives, based on standard laboratory practices.
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing or sonication.
Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR. The probe temperature is maintained at a constant 25 °C.
¹H NMR Acquisition: A standard one-pulse ¹H NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for the observation of quaternary carbons. A significantly larger number of scans is generally required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.
Data Processing: The raw data (Free Induction Decay - FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transformation. The resulting spectra are phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Spectral Data Analysis
This compound-3-carboxylic acid
The ¹H NMR spectrum of this compound-3-carboxylic acid, recorded in DMSO-d₆ at 400 MHz, offers a close approximation for the aromatic proton signals of the parent compound. The presence of the carboxylic acid group at the C3 position will primarily influence the chemical shift of the N-H proton and to a lesser extent, the aromatic protons.
Table 1: ¹H NMR Spectral Data of this compound-3-carboxylic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 (very broad) | s | N-H |
| 8.1 - 8.2 | s | H-7 |
| 7.8 - 7.9 | d | H-4 |
| 7.4 - 7.5 | d | H-5 |
Note: The exact chemical shifts can vary slightly. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.
3-Phenyl-6-(trifluoromethyl)-1H-indazole
The spectral data for 3-Phenyl-6-(trifluoromethyl)-1H-indazole in CDCl₃ provides additional context, particularly for the carbon skeleton. The phenyl group at C3 will significantly affect the chemical shifts of the indazole ring, but the data for the trifluoromethyl-substituted benzene ring remains informative.[1]
Table 2: ¹³C NMR Spectral Data of 3-Phenyl-6-(trifluoromethyl)-1H-indazole in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 146.42 | C-7a |
| 136.97 | C-3 |
| 125.51 | C-3a |
| 124.57 (q, J = 4.4 Hz) | C-5 |
| 124.27 (q, J = 271.4 Hz) | -CF₃ |
| 122.63 | C-4 |
| 113.00 (q, J = 34.4 Hz) | C-6 |
| 120.80 | C-7 |
Note: The assignments are based on the provided data for the substituted compound and may differ for the parent molecule. The signals for C-6 and the -CF₃ carbon appear as quartets due to coupling with the fluorine atoms.[1]
Visualizations
The following diagrams illustrate the chemical structure and the through-bond correlations that give rise to the observed NMR signals.
Caption: Chemical structure of this compound.
Caption: Expected ¹H-¹H COSY correlations for the aromatic protons.
Caption: Expected key long-range ¹H-¹³C HMBC correlations.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound by leveraging data from closely related, substituted analogues. The provided tables summarize the key quantitative data, and the detailed experimental protocols offer a blueprint for obtaining high-quality spectra. The visualizations aid in the conceptualization of the molecular structure and the expected NMR correlations. This information serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the structural characterization and analysis of this important class of compounds.
References
Mass Spectrometry Analysis of 6-(Trifluoromethyl)-1H-Indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-(Trifluoromethyl)-1H-Indazole, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public domain spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and fundamental principles of mass spectrometry. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.
Predicted Mass Spectrometry Data
The expected mass spectrometry data for this compound is based on its chemical structure and the known fragmentation patterns of related indazole derivatives and trifluoromethylated compounds.[1][2] Electron Ionization (EI) is a common technique for the analysis of such small molecules and is expected to produce a distinct fragmentation pattern useful for structural elucidation.[3]
Quantitative Data Summary
The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound.
| Predicted Fragment | m/z (Nominal Mass) | Relative Abundance | Notes |
| [M]+• | 186 | Moderate | Molecular ion |
| [M-H]+ | 185 | Moderate to High | Loss of a hydrogen atom |
| [M-N2]+• | 158 | Moderate | Loss of a neutral nitrogen molecule (N2) |
| [M-CF3]+ | 117 | High | Loss of the trifluoromethyl group |
| [C7H5N]+ | 103 | Moderate | Fragmentation of the indazole ring |
| [CF3]+ | 69 | Moderate | Trifluoromethyl cation |
Experimental Protocols
A generalized protocol for the mass spectrometry analysis of this compound is provided below. This can be adapted based on the specific instrumentation and experimental goals.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Solvent Selection : Dissolve a small amount of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Dilution : Further dilute the stock solution to a final concentration appropriate for the mass spectrometer being used (e.g., 1-10 µg/mL).
Instrumentation and Data Acquisition
-
Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[4]
-
Ionization Source : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often suitable for generating fragment ions for structural identification.[1]
-
Sample Introduction : The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for dissolved samples.[1][4]
-
Mass Analyzer Settings :
-
Mass Range : Set the mass analyzer to scan a range that includes the expected molecular ion and fragment masses (e.g., m/z 50-300).
-
Ionization Energy : For EI, a standard energy of 70 eV is typically used.[5]
-
Data Acquisition Mode : Acquire data in full scan mode to obtain a complete mass spectrum. If specific fragments are of interest, tandem MS (MS/MS) can be employed to study fragmentation pathways.[2]
-
Visualizations
Experimental Workflow
The general workflow for the mass spectrometry analysis of this compound is depicted below.
Caption: General workflow for the mass spectrometry analysis of this compound.
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI).
Caption: Predicted EI fragmentation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uni-saarland.de [uni-saarland.de]
- 4. benchchem.com [benchchem.com]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
Infrared spectroscopy of 6-(Trifluoromethyl)-1H-Indazole
An In-depth Technical Guide to the Infrared Spectroscopy of 6-(Trifluoromethyl)-1H-Indazole
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and established principles of vibrational spectroscopy. The information herein is intended for researchers, scientists, and drug development professionals.
Predicted Infrared Spectral Data
The following table summarizes the expected infrared absorption bands for this compound. These predictions are derived from a combination of data from related indazole derivatives, including 3-Bromo-6-(trifluoromethyl)-1H-indazole and 3-Phenyl-6-(trifluoromethyl)-1H-indazole, and general infrared spectroscopy correlation tables. The assignments should be considered tentative until confirmed by experimental data on the target molecule.
| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment of Vibrational Mode |
| ~3300-3000 | Medium, Broad | N-H stretching vibration of the indazole ring |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretching vibrations |
| ~1620-1580 | Medium-Strong | C=C stretching vibrations of the aromatic ring |
| ~1520-1480 | Medium-Strong | C=N stretching vibration within the indazole ring |
| ~1340 | Strong | Symmetric C-F stretching of the -CF₃ group |
| ~1250-1100 | Strong, Multiple Bands | Asymmetric C-F stretching and other C-F vibrations |
| ~1170-1120 | Strong | In-plane C-H bending vibrations |
| ~900-700 | Medium-Strong | Out-of-plane C-H bending vibrations |
Experimental Protocol for Infrared Spectrum Acquisition
The following is a generalized experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound such as this compound.
Sample Preparation (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FTIR.
-
Grinding: In a dry agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) until it is a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogeneous distribution of the sample within the KBr matrix.
-
Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition
-
Background Spectrum: With the sample compartment empty (or containing a pure KBr pellet for baseline correction), acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the sample holder with the KBr pellet containing this compound into the sample compartment.
-
Spectral Collection: Acquire the infrared spectrum over the desired range, typically from 4000 cm⁻¹ to 400 cm⁻¹. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (a minimum of 16 scans is common).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Interpretation of the Infrared Spectrum
The interpretation of the IR spectrum of this compound involves correlating the observed absorption bands with the vibrational modes of its functional groups.
-
N-H Region (around 3300-3000 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding.
-
Aromatic C-H Region (around 3100-3000 cm⁻¹): Weak to medium intensity bands in this region correspond to the stretching vibrations of the C-H bonds on the aromatic ring.
-
Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information about the molecule's structure.
-
C=C and C=N Stretching: Strong absorptions between 1620 cm⁻¹ and 1480 cm⁻¹ are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the bicyclic aromatic system.
-
C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands. The symmetric C-F stretch is expected around 1340 cm⁻¹, while the asymmetric stretches typically appear as a complex series of strong bands in the 1250-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.
-
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower wavenumbers and can provide information about the substitution pattern of the benzene ring.
-
By carefully analyzing the positions, intensities, and shapes of the absorption bands in the experimental spectrum and comparing them with the predicted data and known group frequencies, a confident structural confirmation of this compound can be achieved.
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to its incorporation into numerous therapeutic agents. A pivotal advancement in the evolution of indazole-based drug discovery has been the strategic introduction of the trifluoromethyl (CF3) group. This modification has proven to be a powerful tool, significantly enhancing the pharmacological profiles of these compounds.[1]
The trifluoromethyl group, often serving as a bioisostere for a methyl group, imparts a range of desirable characteristics.[1] Its strong electron-withdrawing nature can modulate the pKa of neighboring functional groups, thereby influencing binding affinities with target proteins.[1] Furthermore, the exceptional strength of the carbon-fluorine bond renders the CF3 group highly resistant to metabolic degradation, which can translate to improved in vivo stability and a longer therapeutic half-life for drug candidates.[1] This technical guide provides a comprehensive overview of the discovery and history of trifluoromethylated indazole scaffolds, detailing their synthesis, biological activities, and the signaling pathways they modulate.
Historical Perspective and Discovery
While the precise first synthesis of a trifluoromethylated indazole is not readily apparent in seminal literature, the emergence of these scaffolds is intrinsically linked to the broader development of organofluorine chemistry in drug discovery. The deliberate incorporation of fluorine and trifluoromethyl groups into bioactive molecules gained significant traction in the mid-20th century as chemists began to appreciate their profound impact on a compound's physicochemical and biological properties.
The development of synthetic methodologies has been central to the exploration of trifluoromethylated indazoles. Early approaches likely involved the cyclization of precursors already bearing a trifluoromethyl group. Modern synthetic strategies are more diverse and efficient, allowing for the creation of extensive libraries of these compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Key Synthetic Methodologies
The synthesis of trifluoromethylated indazoles can be broadly categorized into two main approaches: construction of the indazole ring from a trifluoromethylated precursor and direct trifluoromethylation of a pre-formed indazole scaffold.
Cyclization of Trifluoromethylated Precursors
A prevalent strategy involves the cyclocondensation of a substituted hydrazine with a trifluoromethylated carbonyl compound. A notable example is the synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives through the reaction of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives [1]
-
Materials: 3-aminoindazole derivative (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq), methanol, phosphoric acid.
-
Procedure:
-
A mixture of the 3-aminoindazole derivative and ethyl 4,4,4-trifluoro-3-oxobutanoate in a 4:1 mixture of methanol and phosphoric acid is refluxed for 24 hours.
-
After cooling to room temperature, the resulting precipitate is filtered.
-
The precipitate is washed with methanol and dried under vacuum to yield the desired product.
-
Another key method is the diazotization of a trifluoromethyl-containing aniline followed by cyclization. For instance, the synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole can commence from 2-amino-4-(trifluoromethyl)benzonitrile.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-1H-indazole
-
Materials: 2-amino-4-(trifluoromethyl)benzonitrile, acetic acid, propionic acid, sodium nitrite, water, sodium hydroxide solution.
-
Procedure:
-
Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Functionalization of the Indazole Core
Modern synthetic chemistry has enabled the direct introduction of trifluoromethylated groups onto the indazole scaffold, often through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of C-C bonds between the indazole core and trifluoromethylated aryl boronic acids.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [2]
-
Materials: 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equiv.), aryl boronic acid (1.3 equiv.), sodium carbonate (3 equiv.), PdCl2(PPh3)2 (0.1 equiv.), 1,4-dioxane, water.
-
Procedure:
-
A solution of the chlorinated indazole derivative in a 4:1 mixture of 1,4-dioxane and water is degassed with argon.
-
Sodium carbonate, the aryl boronic acid, and the palladium catalyst are added.
-
The reaction mixture is heated to 90 °C for 1 hour in a sealed tube.
-
After cooling, the product is extracted and purified.
-
Biological Activity and Therapeutic Applications
Trifluoromethylated indazole scaffolds have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and inflammation. Their efficacy often stems from their ability to act as potent and selective inhibitors of protein kinases and other key biological targets.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Trifluoromethylated indazoles have emerged as a promising class of kinase inhibitors, with the CF3 group often enhancing binding affinity and selectivity for the ATP-binding pocket of these enzymes.[1]
Table 1: Inhibitory Activity of Trifluoromethylated Indazole Derivatives against Various Kinases
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | [3] |
| 1H-indazole derivative | FGFR1-3 | 0.8 - 90 µM | [3] |
| 3-aryl-indazole derivative | pan-Trk | 1.6 (TRKA) | [4] |
| Indazole-containing compound 24 | Influenza A (H1N1) | 690 (EC50) | [5] |
| Indazole-containing compound 27 | Influenza A (H1N1) | 8030 (EC50) | [5] |
| Indazole-containing compound 31 | Influenza A (H1N1) | 14600 (EC50) | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [6]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a trifluoromethylated indazole derivative against a specific protein kinase.
-
Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Materials: Kinase of interest, kinase substrate peptide, ATP, test compound, kinase assay buffer, ADP-Glo™ Kinase Assay Kit (or similar), multi-well plates, plate reader with luminescence detection.
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a multi-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate to allow for inhibitor binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TRPA1 Antagonism
The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a sensor for pain, cold, and itch.[7] A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole compound as a TRPA1 antagonist. Subsequent optimization, which included the introduction of a trifluoromethyl group at the 2-position of the phenyl ring, led to the discovery of highly potent and selective antagonists.[8]
Table 2: TRPA1 Antagonistic Activity of Phenyl-Indazole Derivatives
| Compound | R-group on Phenyl Ring | hTRPA1 IC50 (µM) | Reference |
| 11 | H | >10 | [9] |
| 12 | F | 2.5 | [9] |
| 4 | Cl | 1.23 | [8] |
| 17 | CF3 | 0.164 | [9] |
| 31 | 6-methyl on indazole, 2-CF3 on phenyl | 0.015 | [8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of trifluoromethylated indazoles are a direct consequence of their interaction with specific nodes within cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these inhibitors.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Several indazole-based compounds have been developed to inhibit VEGFR, thereby blocking downstream signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TRPA1 - Wikipedia [en.wikipedia.org]
- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Biological Screening of a 6-(Trifluoromethyl)-1H-Indazole Compound Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique bicyclic aromatic structure provides a versatile framework for developing potent and selective ligands for a variety of biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 6-position of the indazole ring has emerged as a particularly effective strategy in drug design.[3] The strong electron-withdrawing nature and metabolic stability of the -CF3 group can significantly enhance a compound's potency, selectivity, and pharmacokinetic properties.[3] This technical guide provides an in-depth overview of the biological screening of a 6-(trifluoromethyl)-1H-indazole compound library, with a focus on their application as kinase inhibitors in oncology.
This document outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in a clear and comparative format, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro biological activity of representative this compound derivatives against various protein kinases and cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the target's activity or cell growth), which is a standard measure of a compound's potency.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Indazole-A | VEGFR-2 | 15 |
| PDGFRβ | 45 | |
| c-Kit | 60 | |
| Indazole-B | FGFR1 | < 4.1 |
| FGFR2 | 2.0 | |
| KG-1 (Cell line) | 25.3 | |
| Indazole-C | FLT3 | 41.6 |
| FLT3-ITD (W51) | 22.8 | |
| FLT3-TKD (D835Y) | 5.64 | |
| Indazole-D | Pim-1 | 3 |
| Pim-2 | 11 | |
| Pim-3 | 7 | |
| Indazole-E | Aurora A | 13,000 |
| Aurora B | 8,000 |
Data compiled from multiple sources for illustrative purposes.[1][4]
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Indazole-F | A549 | Lung Carcinoma | 0.85 |
| HCT116 | Colon Carcinoma | 0.52 | |
| MCF7 | Breast Adenocarcinoma | 1.12 | |
| Indazole-G | PC-3 | Prostate Adenocarcinoma | 2.5 |
| HeLa | Cervical Adenocarcinoma | 3.1 | |
| Indazole-H | K562 | Chronic Myelogenous Leukemia | 0.78 |
| U937 | Histiocytic Lymphoma | 1.05 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for the synthesis of a this compound library and its subsequent biological screening are provided below.
Synthesis of a this compound Library
A common and versatile method for the synthesis of a diverse library of this compound compounds involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, starting from a halogenated indazole core.[3][5]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a microwave vial, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for example, cesium carbonate (2-3 equivalents), in a suitable solvent system like 1,4-dioxane and water.[5]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the appropriate temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
Biological Screening Protocols
A tiered screening approach is typically employed to identify and characterize the biological activity of the compound library.
1. Primary Screening: In Vitro Kinase Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for measuring kinase activity.[3]
-
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Stop solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC)
-
384-well microplates
-
-
Procedure:
-
Dispense the test compounds at various concentrations into the wells of a 384-well plate.
-
Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and ATP in the kinase buffer.
-
Initiate the kinase reaction by adding the reaction mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Incubate the plate for another 60 minutes at room temperature to allow for the binding of the antibody and SA-APC to the phosphorylated substrate.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values from the dose-response curves.[3]
-
2. Secondary Screening: Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[3]
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[3]
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound kinase inhibitors and a typical experimental workflow for their screening.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The strategic incorporation of the trifluoromethyl group often leads to compounds with enhanced potency, selectivity, and drug-like properties. This guide has provided a comprehensive overview of the key aspects of a biological screening campaign for a library of these compounds, from synthesis and in vitro screening to the elucidation of their mechanism of action through the modulation of critical signaling pathways. The presented data, protocols, and visualizations serve as a foundational resource for researchers in the field of drug discovery and development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Solubility and Stability of 6-(Trifluoromethyl)-1H-Indazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility and stability of 6-(Trifluoromethyl)-1H-Indazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key experimental workflows to facilitate its use in medicinal chemistry and targeted therapy research.
Core Chemical Properties
This compound is a substituted indazole with the chemical formula C₈H₅F₃N₂ and a molecular weight of 186.13 g/mol .[1] Its structure features a trifluoromethyl group at the 6-position of the indazole ring, which can significantly influence its physicochemical properties, including lipophilicity and metabolic stability.[2]
| Property | Value | Source |
| CAS Number | 954239-22-6 | [1][3] |
| Molecular Formula | C₈H₅F₃N₂ | [1][3] |
| Molecular Weight | 186.13 g/mol | [1] |
| Boiling Point (Predicted) | 268.5±35.0 °C | [1] |
| Density (Predicted) | 1.447±0.06 g/cm3 | [1] |
| pKa (Predicted) | 12.15±0.40 | [1] |
| Form | Crystalline Powder | [1] |
| Color | Amber/Tan | [1] |
Predicted Solubility Profile
Specific quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. However, based on the principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted. The polar indazole ring with a hydrogen bond donor (N-H) and the highly lipophilic trifluoromethyl group suggest a varied solubility profile.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected to facilitate dissolution. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of a hydrogen bond donor and acceptor suggests some affinity for protic solvents. However, the aromatic core and trifluoromethyl group may limit solubility in water. Solubility is expected to be higher in alcohols compared to water. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The moderate polarity of these solvents should allow for reasonable dissolution. |
| Esters | Ethyl Acetate | Moderate | The moderate polarity of ethyl acetate should facilitate the dissolution of the compound. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | The compound is expected to be soluble in these solvents due to its overall organic nature. |
| Nonpolar | Hexanes, Toluene | Low | The polar nature of the indazole ring is likely to limit solubility in nonpolar aliphatic and aromatic solvents. |
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
To obtain precise solubility data, the isothermal shake-flask method is a widely accepted and recommended technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, water, ethanol, acetonitrile, dichloromethane, ethyl acetate)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method or UV/Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.
-
Data Presentation: The results should be tabulated, expressing the solubility in units such as mg/mL or mol/L for each solvent at the specified temperature.
References
An In-depth Technical Guide to the X-ray Crystallography of 6-(Trifluoromethyl)-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, X-ray crystallographic analysis, and biological significance of 6-(trifluoromethyl)-1H-indazole derivatives. These compounds are of significant interest in medicinal chemistry, particularly as kinase inhibitors. This document outlines detailed experimental protocols, summarizes key data, and visualizes relevant biological pathways and experimental workflows to support research and development in this area.
Introduction
Indazole scaffolds are a cornerstone in the development of therapeutic agents, with the incorporation of a trifluoromethyl group at the 6-position significantly enhancing their pharmacological properties. The trifluoromethyl group can improve metabolic stability, binding affinity, and cell permeability, making these derivatives promising candidates for drug discovery. X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights into their structure-activity relationships (SAR) and guiding rational drug design.
While a comprehensive set of publicly available crystallographic data for a wide range of this compound derivatives is limited, this guide consolidates available information on closely related structures and provides representative data to illustrate the key crystallographic features of the indazole core.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the appropriate trifluoromethyl-substituted aniline, which undergoes diazotization followed by cyclization to form the indazole ring. Further modifications, such as substitution at other positions, can be achieved through various organic reactions.
A generalized synthetic workflow is presented below:
Caption: Generalized synthetic workflow for this compound derivatives.
X-ray Crystallography of Indazole Derivatives
X-ray crystallography provides definitive information on the molecular geometry, conformation, and intermolecular interactions in the solid state. This data is crucial for understanding how these molecules interact with their biological targets.
Experimental Protocols
1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The process is often carried out at room temperature in a dust-free environment.
2. X-ray Data Collection: Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Representative Crystallographic Data
Due to the limited availability of specific crystallographic data for a series of this compound derivatives in the public domain, the following table presents representative data for a related indazole derivative to illustrate the typical parameters obtained from an X-ray crystallographic study.
| Parameter | Representative Value |
| Compound | 3-Chloro-1-methyl-5-nitro-1H-indazole |
| Chemical Formula | C₈H₆ClN₃O₂ |
| Formula Weight | 211.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8273(2) |
| b (Å) | 14.678(6) |
| c (Å) | 15.549(6) |
| α (°) | 90 |
| β (°) | 96.130(9) |
| γ (°) | 90 |
| Volume (ų) | 868.5(6) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation (Å) | Mo Kα (0.71073) |
| R-factor (%) | 4.3 |
This data is for illustrative purposes and is based on a published crystal structure of a related indazole derivative.[1]
Biological Significance: Kinase Inhibition
Many this compound derivatives have been investigated as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the primary targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
VEGFR-2 Signaling Pathway
Inhibition of the VEGFR-2 signaling cascade can block the formation of new blood vessels, a process essential for tumor growth and metastasis. The following diagram illustrates the simplified VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for Kinase Inhibitor Drug Discovery
The development of a this compound derivative as a kinase inhibitor follows a structured workflow, from initial screening to preclinical studies.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. X-ray crystallography is a pivotal technique in this process, providing invaluable atomic-level insights that facilitate the design of more potent and selective inhibitors. While a comprehensive crystallographic database for this specific class of compounds is still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers. Continued investigation and data sharing within the scientific community will be crucial for advancing the therapeutic potential of these compelling molecules.
References
Methodological & Application
Application Notes: Utilizing 6-(Trifluoromethyl)-1H-Indazole for the Synthesis of Potent Kinase Inhibitors
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in developing targeted therapies, especially kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP enables indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[2] The inclusion of a trifluoromethyl group at the 6-position can significantly enhance metabolic stability, binding affinity, and cell permeability, making 6-(Trifluoromethyl)-1H-indazole and its derivatives highly valuable building blocks for drug discovery.[1] These compounds have been successfully used to synthesize inhibitors for a range of kinases implicated in diseases like cancer and inflammatory conditions.[3][4]
Rationale for Use in Kinase Inhibitor Synthesis
The effectiveness of the 1H-indazole core stems from its ability to mimic the purine ring of ATP. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase active site, a key factor for high binding affinity.[2] The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that can modulate the acidity of the N-H proton, influencing its hydrogen-bonding capabilities. Furthermore, the lipophilic nature of the CF₃ group can improve membrane permeability and enhance interactions within hydrophobic pockets of the kinase active site.
Key Kinase Targets
Derivatives of this compound have demonstrated inhibitory activity against several important protein kinase families:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, which is essential for tumor growth and metastasis. Indazole-based compounds are prominent as potent VEGFR-2 inhibitors.[1][3]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is linked to the development of various cancers. The presence of a fluorine-containing substituent, such as a trifluoromethyl group, at the 6-position of the indazole ring has been shown to improve enzymatic activity.[1]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): A key component of the MAPK signaling pathway, ASK1 is a therapeutic target for inflammatory diseases.[4][5]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a crucial therapeutic target.[6]
-
Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation and is often overexpressed in various cancers.[1]
-
Mitogen-Activated Protein Kinases (MAPKs): These kinases are central to signaling pathways that control cell growth, proliferation, and survival.[1]
Quantitative Data Summary
The following table summarizes the biological activity of representative kinase inhibitors synthesized using an indazole scaffold, highlighting the potency achieved with this core structure.
| Compound ID/Reference | Kinase Target(s) | IC₅₀ (nM) | Notes |
| Compound 27a [1] | FGFR1 | < 4.1 | 6-fluoro substituted 1H-indazol-3-amine derivative. |
| Compound 27a [1] | FGFR2 | 2.0 | Demonstrates high potency with halogen substitution at the 6-position. |
| Compound 59a [1] | Pim-1, Pim-2, Pim-3 | 3 - 11 | A 3-(pyrazin-2-yl)-1H-indazole derivative with good potency but low metabolic stability. |
| Compound 59c [1] | Pim-1, Pim-2, Pim-3 | 3 - 70 | An optimized derivative with nanomolar potency. |
| Compound 8r [6] | FLT3 | 41.6 | A potent N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivative. |
| Compound 8r [6] | FLT3-ITD (W51) | 22.8 | Active against common resistance-conferring mutants. |
| Compound 8r [6] | FLT3-TKD (D835Y) | 5.64 | Highly potent against tyrosine kinase domain mutants. |
| Analog B (15) [5] | ASK1 Kinase | 12 | Optimized 1H-indazole analog from SAR studies. |
| Analog B (15) [5] | AP1-HEK293 Cell | 65 | Shows potent activity in a cell-based assay. |
Experimental Protocols
Detailed methodologies for key synthetic reactions and biological assays are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of a halogenated indazole with a boronic acid, a common strategy for elaborating the indazole core.[3]
Reagents and Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole
-
Desired boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cesium Carbonate, 2-3 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane/ethanol/water)
-
Microwave vial
-
Microwave reactor
-
Organic solvent (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine 3-Bromo-6-(trifluoromethyl)-1H-indazole (1 eq), the desired boronic acid (1.2-1.5 eq), palladium catalyst (5 mol%), and base (2-3 eq).
-
Add the solvent mixture to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 140°C) for a designated time.[3]
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed formation of a C-N bond between a halogenated indazole and an amine.[3]
Reagents and Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole
-
Desired amine (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., RuPhos-based, 1-2 mol%)
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS, 2.2 equivalents)
-
Dry, aprotic solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel under an inert atmosphere, add 3-Bromo-6-(trifluoromethyl)-1H-indazole (1 eq), the desired amine (1.1-1.2 eq), the palladium precatalyst (1-2 mol%), and the base (2.2 eq).[3]
-
Add dry THF as the solvent.
-
The reaction may require heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product using column chromatography.[3]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a method to assess the inhibitory activity of synthesized compounds against a target kinase.[3][5]
Reagents and Materials:
-
Target kinase enzyme
-
Kinase substrate
-
ATP
-
Kinase buffer
-
Test compounds (inhibitors) at various concentrations
-
96-well or 384-well plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo™, ADP-Glo™)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.
-
Dispense the master mix into the wells of a plate.
-
Add the test compound at various concentrations to the designated wells. Include control wells with diluent only (e.g., DMSO).
-
Initiate Reaction: Initiate the kinase reaction by adding a diluted solution of the kinase enzyme to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[3]
-
Terminate Reaction: Add a detection reagent (e.g., Kinase-Glo™ or ADP-Glo™ Reagent) to each well. This reagent terminates the reaction and measures the amount of ATP remaining (Kinase-Glo™) or ADP produced (ADP-Glo™).[3][5]
-
Incubate at room temperature for the time specified by the kit manufacturer (e.g., 15-40 minutes).
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using a suitable software package.
Visualizations
Signaling Pathway and Experimental Workflow
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual context for the application of this compound in kinase inhibitor development.
Caption: Simplified VEGFR-2 signaling pathway inhibited by an indazole-based compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole with various boronic acids. The 6-(trifluoromethyl)-1H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The C-3 functionalization of this core via Suzuki-Miyaura coupling allows for the rapid generation of libraries of novel compounds for drug discovery and development.
This document outlines a generalized microwave-assisted protocol that has been shown to be effective for the coupling of 3-bromoindazoles. The provided data, including a comparative table of reaction outcomes with different boronic acids, is based on established literature for the target molecule and structurally related heterocyclic compounds.
Data Presentation: Suzuki-Miyaura Coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole with a variety of aryl and heteroaryl boronic acids. The reaction conditions are based on the optimized microwave-assisted protocol detailed below. It is important to note that yields can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions. The data presented here is a compilation from literature reports on the target substrate and structurally analogous compounds to provide a comparative overview.
| Entry | Boronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 70-85% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-1H-indazole | 80-95% |
| 3 | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)-6-(trifluoromethyl)-1H-indazole | 75-90% |
| 4 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-6-(trifluoromethyl)-1H-indazole | 65-80% |
| 5 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-6-(trifluoromethyl)-1H-indazole | 60-75% |
| 6 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-6-(trifluoromethyl)-1H-indazole | 70-85% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo-6-(trifluoromethyl)-1H-indazole.
Materials:
-
3-bromo-6-(trifluoromethyl)-1H-indazole
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a comparable Pd(0) source.
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2 - 3 equivalents)
-
Solvent: A mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 v/v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Microwave reactor vials with caps
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a microwave reaction vial, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 equivalent), the desired boronic acid (1.2 - 1.5 equivalents), and the base (2 - 3 equivalents).
-
Add the palladium catalyst (5 mol%) to the vial.
-
Add the solvent mixture (1,4-dioxane/ethanol/water) to the vial to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
-
Degassing:
-
Seal the microwave vial with a cap.
-
Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Microwave Irradiation:
-
Place the sealed vial into the microwave reactor.
-
Heat the reaction mixture to 140 °C for 30-60 minutes.[1] The optimal time may vary depending on the specific boronic acid used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Mandatory Visualizations
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole. This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of 3-amino-6-(trifluoromethyl)-1H-indazole derivatives, which are pivotal intermediates in the development of novel therapeutics, particularly in oncology research.[1]
The indazole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the C3 position via C-N bond formation allows for the exploration of structure-activity relationships by introducing diverse amine functionalities.[2] The Buchwald-Hartwig amination offers significant advantages over classical methods due to its broad substrate scope, tolerance of various functional groups, and generally high yields.[3]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a phosphine ligand and a base.[3][4] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The aryl bromide (3-bromo-6-(trifluoromethyl)-1H-indazole) adds to the Pd(0) catalyst.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is subsequently deprotonated by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated indazole product is formed, and the active Pd(0) catalyst is regenerated.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes generalized reaction conditions and expected yields for the Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole with various primary and secondary amines. Yields are based on literature precedents for similar 3-bromo-indazole derivatives.[2]
| Amine Type | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Primary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 70-90 |
| Secondary Amines | RuPhos Precatalyst | LiHMDS | THF | 80-110 | 70-90 |
| Amides/Carbamates | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 60-85 |
Experimental Protocols
The following is a generalized procedure for the Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole. This protocol may require optimization for specific amines and scales. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
3-bromo-6-(trifluoromethyl)-1H-indazole
-
Desired primary or secondary amine
-
Palladium precatalyst (e.g., RuPhos precatalyst, ~2 mol%)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 equivalent), the desired amine (1.2 equivalents), and the palladium precatalyst (e.g., a RuPhos-based catalyst, 1-2 mol%).[1][2]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene or THF) via syringe. Subsequently, add the base (e.g., NaOtBu or LiHMDS, 2.0 equivalents) to the stirred reaction mixture.[2][3]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.[3]
-
Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-amino-6-(trifluoromethyl)-1H-indazole.[2][3]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh batch of catalyst. |
| Poor quality reagents | Use freshly distilled/dried solvents and pure amines. | |
| Incorrect base | The choice of base is critical. Screen other bases like NaOtBu, K₂CO₃, or Cs₂CO₃ if LiHMDS is ineffective.[3] | |
| Formation of Side Products | Reductive dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature.[3] |
| Reaction at N1 of indazole | This is generally less favored, but protection of the N1 position (e.g., with a BOC or SEM group) can ensure complete regioselectivity.[3] |
By following these protocols and considering the provided data, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse library of 3-amino-6-(trifluoromethyl)-1H-indazole derivatives for further investigation in drug discovery and development.
References
Application Notes and Protocols for 6-(Trifluoromethyl)-1H-Indazole in Agricultural Science Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct applications of 6-(Trifluoromethyl)-1H-Indazole as an active agrochemical ingredient are not extensively documented in publicly available literature, its structural motifs—the indazole core and the trifluoromethyl group—are prevalent in a wide range of biologically active compounds used in agriculture. The trifluoromethyl group is known to enhance the efficacy, stability, and bioavailability of agrochemicals. Similarly, the indazole scaffold is a key component in various patented herbicides, fungicides, and insecticides. Therefore, this compound is a valuable building block for the synthesis of novel and potentially potent agrochemicals. These application notes provide a framework for exploring the potential of this compound in agricultural research, including synthetic pathways to derivatives and generalized protocols for biological screening.
Rationale for Use in Agrochemical Research
The potential utility of this compound as a scaffold for new agrochemicals is based on the established bioactivity of its constituent parts:
-
Indazole Core: This heterocyclic system is a known pharmacophore in various pesticides. Patents reveal that derivatives of indazole are effective in controlling a range of pests and weeds.[1][2][3]
-
Trifluoromethyl Group (-CF3): The inclusion of a -CF3 group can significantly enhance the biological activity of a molecule. This is attributed to its high electronegativity, metabolic stability, and ability to increase lipophilicity, which can improve its uptake and transport in target organisms.[4]
Given these properties, this compound serves as a promising starting point for the development of new herbicides, fungicides, and insecticides through chemical modification.
Synthetic Pathway for Derivative Development
A plausible synthetic route for creating a library of potential agrochemicals from this compound involves functionalization at the N1 and C3 positions of the indazole ring. The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic workflow for derivatization of this compound.
Biological Screening Protocols
The following are generalized protocols for the preliminary screening of derivatives of this compound for herbicidal, fungicidal, and insecticidal activity.
Herbicidal Activity Screening
Objective: To assess the pre- and post-emergence herbicidal activity of test compounds against common weed species.
Experimental Protocol:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to create a stock solution (e.g., 10,000 ppm).
-
Prepare serial dilutions to obtain test concentrations (e.g., 1000, 500, 250, 125, and 62.5 ppm) by diluting the stock solution with a water-surfactant mixture (e.g., 0.5% Tween 20).
-
-
Pre-emergence Assay:
-
Fill small pots with a sandy loam soil.
-
Sow seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Apply the test solutions evenly to the soil surface.
-
Place pots in a greenhouse under controlled conditions (25-30°C, 14h light/10h dark cycle).
-
After 14-21 days, assess the percentage of weed control relative to a solvent-only control.
-
-
Post-emergence Assay:
-
Cultivate weed species as in the pre-emergence assay until they reach the 2-4 leaf stage.
-
Spray the foliage of the seedlings with the test solutions until runoff.
-
Return the pots to the greenhouse.
-
After 14-21 days, visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) compared to a control group.
-
Data Presentation:
| Compound ID | Test Concentration (ppm) | Pre-emergence Control (%) - E. crus-galli | Pre-emergence Control (%) - A. retroflexus | Post-emergence Injury (%) - E. crus-galli | Post-emergence Injury (%) - A. retroflexus |
| Control | 0 | 0 | 0 | 0 | 0 |
| Derivative 1 | 1000 | Data | Data | Data | Data |
| Derivative 2 | 1000 | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Fungicidal Activity Screening
Objective: To evaluate the in vitro efficacy of test compounds against common plant pathogenic fungi.
Experimental Protocol:
-
Fungal Cultures:
-
Maintain cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA).
-
-
Poisoned Food Technique:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the test compounds (dissolved in a minimal amount of solvent) to achieve final concentrations (e.g., 100, 50, 25, 10 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh fungal culture.
-
Incubate the plates at 25°C in the dark.
-
After 5-7 days (or when the control plate shows full growth), measure the diameter of the fungal colony.
-
-
Calculation of Inhibition:
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter in the treatment group.
-
-
Data Presentation:
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) - B. cinerea | Mycelial Growth Inhibition (%) - F. oxysporum |
| Control | 0 | 0 | 0 |
| Derivative 1 | 100 | Data | Data |
| Derivative 2 | 100 | Data | Data |
| ... | ... | ... | ... |
Insecticidal Activity Screening
Objective: To determine the contact and ingestion toxicity of test compounds against a model insect pest.
Experimental Protocol:
-
Insect Rearing:
-
Maintain a laboratory colony of a suitable insect pest (e.g., larvae of Diamondback Moth, Plutella xylostella).
-
-
Leaf Dip Bioassay (Ingestion and Contact):
-
Prepare test solutions as described for the herbicidal assay.
-
Excise leaf discs from a suitable host plant (e.g., cabbage).
-
Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry.
-
Place one treated leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.
-
Seal the dishes and maintain them at 25°C.
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Data Presentation:
| Compound ID | Concentration (ppm) | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| Control | 0 | 0 | 0 | 5 |
| Derivative 1 | 500 | Data | Data | Data |
| Derivative 2 | 500 | Data | Data | Data |
| ... | ... | ... | ... | ... |
Visualization of Workflows and Pathways
Generalized Biological Screening Workflow
Caption: Workflow for biological screening of candidate agrochemicals.
Hypothetical Fungicidal Mode of Action: Sterol Biosynthesis Inhibition
Many fungicides act by inhibiting enzymes in the sterol biosynthesis pathway, which is essential for fungal cell membrane integrity.
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.
Conclusion
This compound represents a promising starting scaffold for the discovery of new agricultural chemicals. While direct evidence of its use as a standalone active ingredient is lacking, its chemical features suggest significant potential for derivatization into potent herbicides, fungicides, or insecticides. The protocols and workflows outlined in these notes provide a systematic approach for researchers to synthesize and evaluate novel candidate compounds derived from this versatile building block. Further research and patent analysis may reveal specific commercial applications where this compound or its close derivatives are utilized.
References
- 1. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
- 2. GB2173501A - Indazole derivatives and herbicides containing them - Google Patents [patents.google.com]
- 3. KR20210032418A - Insecticide mixture containing indazole - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(Trifluoromethyl)-1H-Indazole as a Versatile Building Block for Novel TRPA1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-(trifluoromethyl)-1H-indazole as a key building block in the synthesis of potent and selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists. The following sections detail the rationale for its use, structure-activity relationships (SAR) of derived compounds, detailed synthetic protocols, and in vitro screening methodologies.
Introduction: Targeting TRPA1 with Indazole Scaffolds
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, inflammation, and respiratory irritation. Its activation by a wide range of exogenous and endogenous noxious stimuli makes it a prime target for the development of novel analgesic and anti-inflammatory therapeutics. The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, and its derivatives have shown significant promise as TRPA1 antagonists.
The incorporation of a trifluoromethyl group at the 6-position of the indazole ring has been shown to significantly enhance the in vitro activity of these antagonists. This building block, this compound, offers a versatile platform for the synthesis of a diverse library of TRPA1 inhibitors through functionalization at various positions of the indazole core.
Structure-Activity Relationship (SAR) of Indazole-Based TRPA1 Antagonists
A high-throughput screening campaign and subsequent lead optimization have identified 5-(2-(trifluoromethyl)phenyl)indazoles as a potent class of TRPA1 antagonists. The SAR studies have revealed several key structural features that govern the inhibitory activity of these compounds. The trifluoromethyl group at the 2-position of the phenyl ring, in combination with various substituents at the 6-position of the indazole ring, has been shown to be crucial for high potency.
The following table summarizes the in vitro activity of a series of 6-substituted-5-(2-(trifluoromethyl)phenyl)-1H-indazole derivatives against human TRPA1 (hTRPA1).
| Compound ID | 6-Position Substituent (R) | hTRPA1 IC50 (µM) |
| 4 | H | 1.23[1][2] |
| 11 | F | 0.103 |
| 12 | Cl | 0.058 |
| 13 | Br | 0.046 |
| 14 | I | 0.033 |
| 15 | CH3 | 0.015[1][2] |
| 16 | OCH3 | 0.048 |
| 17 | CF3 | 0.027 |
| 18 | CN | 0.024 |
| 31 | CH3 | 0.015[1][2] |
Data sourced from a study on the discovery and optimization of 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists.[1][2]
Experimental Protocols
Synthesis of this compound
Protocol:
-
Diazotization: Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Synthesis of a Representative TRPA1 Antagonist: 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31)
This protocol describes the synthesis of a potent TRPA1 antagonist using a Suzuki-Miyaura cross-coupling reaction with a suitably functionalized this compound intermediate.
Step 1: Synthesis of 5-Bromo-6-(trifluoromethyl)-1H-indazole
This intermediate can be synthesized from this compound via electrophilic bromination.
Protocol:
-
Dissolve this compound in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-6-(trifluoromethyl)-1H-indazole.
Step 2: Suzuki-Miyaura Cross-Coupling
Protocol:
-
In a microwave vial, combine 5-bromo-6-methyl-1H-indazole (1 equivalent), (2-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane, ethanol, and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 140 °C) for a designated time.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole.
In Vitro Screening of TRPA1 Antagonists using a Calcium Imaging Assay
This protocol outlines a cell-based assay using a Fluorometric Imaging Plate Reader (FLIPR) to measure the inhibition of TRPA1 activation.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well black-walled, clear-bottom assay plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TRPA1 agonist (e.g., cinnamaldehyde or AITC)
-
Test compounds (this compound derivatives)
-
Reference antagonist (e.g., HC-030031)
Protocol:
-
Cell Plating: Seed the hTRPA1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the diluted compounds to the respective wells of the assay plate.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
FLIPR Assay:
-
Place the assay plate into the FLIPR instrument.
-
Record the baseline fluorescence for a short period.
-
Add the TRPA1 agonist to all wells at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Continue recording the fluorescence signal for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (agonist only).
-
Determine the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Caption: TRPA1 signaling pathway and mechanism of antagonism.
Caption: Workflow for synthesis and screening of TRPA1 antagonists.
References
Application Notes and Protocols: Synthesis and Anti-inflammatory Studies of 6-(Trtrifluoromethyl)-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 6-(trifluoromethyl)-1H-indazole derivatives as potential anti-inflammatory agents. This class of compounds has garnered significant interest due to the versatile pharmacological activities of the indazole scaffold. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[1]
Introduction to this compound Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and nitric oxide (NO).[2][3] Indazole derivatives have shown promise as anti-inflammatory agents by targeting these mediators.[2][3] The this compound scaffold serves as a valuable starting point for the development of novel anti-inflammatory drug candidates.
Synthesis of this compound Derivatives
The synthesis of diverse this compound derivatives often commences with a key intermediate, 3-bromo-6-(trifluoromethyl)-1H-indazole. This intermediate allows for the introduction of various substituents at the 3-position through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][4]
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of 3-substituted-6-(trifluoromethyl)-1H-indazole derivatives.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole with a boronic acid.[2][4]
Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cesium Carbonate, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave vial
-
Standard glassware for organic synthesis
Procedure:
-
In a microwave vial, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., 5 mol%), and base (2-3 equivalents).[4]
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and heat the reaction mixture under microwave irradiation (e.g., 140°C) for a specified time, monitoring the reaction by TLC or LC-MS.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-(trifluoromethyl)-1H-indazole derivative.[2]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole with an amine.[2][4]
Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%)[5]
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 2.0 equivalents)[5]
-
Anhydrous solvent (e.g., THF)
-
Schlenk tube
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the amine (1.2 equivalents), and the palladium precatalyst (2 mol%).[5]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add the base dropwise to the stirred reaction mixture.[5]
-
Seal the tube and heat the reaction mixture (e.g., 65°C), monitoring the progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.[5]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-(trifluoromethyl)-1H-indazole derivative.[5]
In Vitro Anti-inflammatory Assays
The anti-inflammatory potential of the synthesized this compound derivatives can be evaluated using a panel of in vitro assays targeting key inflammatory mediators.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the inhibitory activities of hypothetical this compound derivatives against COX-2, TNF-α, IL-6, and Nitric Oxide production. IC₅₀ values for standard reference compounds are included for comparison.
Table 1: COX-2 Inhibitory Activity
| Compound | IC₅₀ (µM) |
| Derivative 1 | Data not available |
| Derivative 2 | Data not available |
| Derivative 3 | Data not available |
| Celecoxib (Positive Control) | 0.04[6] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Derivative 1 | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available |
| Derivative 3 | Data not available | Data not available |
| Indomethacin (Positive Control) | 143.7[7] | Data not available |
Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) |
| Derivative 1 | Data not available |
| Derivative 2 | Data not available |
| Derivative 3 | Data not available |
| Indomethacin (Positive Control) | 56.8[7] |
Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay
This fluorometric assay determines the ability of test compounds to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of the test compounds and a positive control (e.g., Celecoxib) at various concentrations.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the fluorometric probe.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Protocol 4: Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay
This protocol measures the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or a positive control (e.g., Indomethacin) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Protocol 5: Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the inhibition of NO production in LPS-stimulated RAW 264.7 cells by measuring the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treat the cells with different concentrations of the test compounds or a positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition and determine the IC₅₀ values.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Inflammatory stimuli like LPS activate the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.
MAPK Signaling Pathway
Caption: Proposed inhibition of the MAPK signaling pathway by this compound derivatives.
The MAPK cascade is another critical pathway in the inflammatory response. Inflammatory stimuli activate a series of protein kinases (MAPKKK, MAPKK, and MAPK), leading to the activation of transcription factors that regulate the expression of inflammatory genes. Certain indazole derivatives may inhibit one or more components of the MAPK pathway, such as p38 MAPK, to reduce inflammation.[8][9]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic protocols provided herein offer robust methods for generating a diverse library of derivatives. The subsequent in vitro assays are essential for evaluating their potential to inhibit key inflammatory mediators and for elucidating their mechanism of action through the modulation of critical signaling pathways. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity as potential therapeutic candidates.
References
- 1. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | ZDHHC11 Positively Regulates NF-κB Activation by Enhancing TRAF6 Oligomerization [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-alkylation of 6-(Trifluoromethyl)-1H-Indazole: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the selective N-alkylation of 6-(trifluoromethyl)-1H-indazole, a key heterocyclic motif in medicinal chemistry. The strategic placement of alkyl groups on the indazole nitrogen atoms (N1 and N2) is critical in drug development for modulating pharmacological activity. This document outlines methodologies to achieve regioselective N1- and N2-alkylation, complete with experimental procedures and data presented for easy comparison.
Introduction
Indazole derivatives are widely recognized as privileged scaffolds in the development of therapeutic agents. The N-alkylation of the indazole ring system is a fundamental transformation, yet it often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing yields.[1] The regiochemical outcome is highly sensitive to reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[2] The electron-withdrawing nature of the trifluoromethyl group at the C6 position of the indazole core influences the nucleophilicity of the nitrogen atoms, making regioselective alkylation a key challenge. This document provides robust protocols to selectively synthesize both N1- and N2-alkylated this compound derivatives.
Factors Influencing Regioselectivity
The selective alkylation at either the N1 or N2 position of the indazole ring is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed.[3]
-
N1-Alkylation: Conditions that favor the formation of the thermodynamically more stable N1-isomer often involve the use of a strong, non-coordinating base in an aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[3][4][5] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which sterically directs the incoming electrophile to the N1 position.[6]
-
N2-Alkylation: N2-alkylation can be favored under different sets of conditions. For instance, Mitsunobu conditions have been shown to preferentially yield the N2-isomer.[3][7] Another effective method for achieving high N2 selectivity is the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agents.[6][8] Additionally, the presence of electron-withdrawing substituents at the C7 position of the indazole ring has been observed to direct alkylation to the N2 position.[3][4][5]
Experimental Protocols
The following are generalized protocols for the regioselective N-alkylation of this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is designed to favor the formation of the N1-alkylated product.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide, or alkyl tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.
-
The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.[6][9]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]
-
The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[6]
Protocol 2: Selective N2-Alkylation using TfOH/Diazo Compounds
This protocol is designed to favor the formation of the N2-alkylated product.
Materials:
-
This compound
-
Diazo compound
-
1,2-Dichloroethane (DCE)
-
Trifluoromethanesulfonic acid (TfOH)
Procedure:
-
To a solution of the this compound (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).[6][8]
-
The reaction mixture is stirred at 50 °C and monitored by TLC or LC-MS.[6]
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.[6]
-
The crude product is purified by column chromatography on silica gel to afford the N2-alkylated indazole.
Data Summary
The following tables summarize representative data for the N-alkylation of substituted indazoles under various conditions, which can be extrapolated for this compound.
Table 1: Conditions for Selective N1-Alkylation of Indazoles
| Base | Solvent | Alkylating Agent | Temperature | Regioselectivity (N1:N2) | Yield | Reference |
| NaH | THF | Alkyl Bromide | rt to 50 °C | >99:1 | High | [3][4][5] |
| Cs₂CO₃ | Dioxane | Alkyl Halide | 90 °C | N1 favored | High | [6][9] |
Table 2: Conditions for Selective N2-Alkylation of Indazoles
| Catalyst/Reagent | Solvent | Alkylating Agent | Temperature | Regioselectivity (N2:N1) | Yield | Reference |
| TfOH | DCE | Diazo Compound | 50 °C | up to 100:0 | Good to Excellent | [6][8] |
| DIAD/PPh₃ | THF | Alcohol | 0 °C to rt | 2.5:1 | 58% (N2) | [3][7] |
Visualizing the Workflow
The general experimental workflow for the N-alkylation of this compound can be visualized as follows:
Caption: General workflow for the N-alkylation of this compound.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reaction Monitoring of 6-(Trifluoromethyl)-1H-Indazole using HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1H-indazole is a crucial heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules, particularly as a scaffold for kinase inhibitors in cancer therapy.[1] The trifluoromethyl group significantly influences the compound's metabolic stability, lipophilicity, and binding affinity.[2] Precise monitoring of chemical reactions involving this intermediate is paramount to ensure optimal yield, purity, and safety of the final active pharmaceutical ingredient (API).[3]
This document provides detailed application notes and standardized protocols for utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time monitoring of reactions involving this compound. These techniques offer complementary insights into reaction kinetics, impurity profiling, and structural elucidation of intermediates and final products.[4]
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for tracking the progress of a chemical reaction.[5][6] By analyzing aliquots of the reaction mixture over time, one can determine the consumption of starting materials and the formation of products and byproducts.
Experimental Protocol: HPLC-UV Method
This protocol outlines a general reverse-phase HPLC method suitable for monitoring reactions with this compound. Optimization may be necessary depending on the specific reaction conditions and other components in the mixture.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm is a common choice for aromatic compounds. A DAD can be used to monitor multiple wavelengths.[7]
3. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v) to stop the reaction and prevent further changes.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and any significant impurities based on their retention times.
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage conversion of the starting material and the formation of the product over time. The relative response factors of the components should be determined for accurate quantification.[4]
Data Presentation: HPLC Reaction Monitoring
The quantitative data obtained from the HPLC analysis can be summarized in a table for clear comparison of reaction progress.
| Time (minutes) | Starting Material Area (%) | Product Area (%) | Impurity 1 Area (%) |
| 0 | 99.8 | 0.1 | 0.1 |
| 30 | 75.2 | 24.5 | 0.3 |
| 60 | 51.5 | 48.0 | 0.5 |
| 90 | 25.8 | 73.5 | 0.7 |
| 120 | 5.3 | 93.8 | 0.9 |
| 180 | <0.1 | 98.9 | 1.0 |
Workflow Diagram: HPLC Reaction Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring
NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information about molecules in solution.[8] For reaction monitoring, NMR allows for the direct observation of both starting materials and products in the reaction mixture, often without the need for sample workup.[9] The presence of the trifluoromethyl group in this compound makes ¹⁹F NMR a particularly sensitive and selective tool for monitoring reactions, as the ¹⁹F chemical shift is highly sensitive to changes in the electronic environment.[10][11] Quantitative NMR (qNMR) can provide highly accurate measurements of component concentrations.[12][13][14]
Experimental Protocol: In-Situ NMR Reaction Monitoring
This protocol describes a general method for in-situ ¹H and ¹⁹F NMR reaction monitoring.
1. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for both ¹H and ¹⁹F nuclei.
2. Sample Preparation:
-
Dissolve the starting material, this compound, and a known amount of an internal standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The internal standard should be stable under the reaction conditions and have signals that do not overlap with the reactants or products.
-
Acquire initial ¹H and ¹⁹F NMR spectra to serve as the time-zero reference.
-
Initiate the reaction by adding the other reactant(s) or catalyst to the NMR tube.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
3. NMR Acquisition Parameters:
-
¹H NMR:
-
A sufficient number of scans to obtain good signal-to-noise for the signals of interest.[9]
-
A relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified is recommended for accurate integration.
-
-
¹⁹F NMR:
-
Proton decoupling is typically used to simplify the spectra.
-
A longer relaxation delay may be necessary compared to ¹H NMR.
-
The wide chemical shift range of ¹⁹F often allows for excellent signal separation with no background interference.[11]
-
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material and product(s) in both the ¹H and ¹⁹F spectra.
-
For quantitative analysis, compare the integral of a signal from a reactant or product to the integral of a known signal from the internal standard.
-
The concentration of a species 'X' can be calculated using the following formula: [X] = ([IS] * Iₓ * N_IS) / (I_IS * Nₓ) Where:
-
[X] = Concentration of species X
-
[IS] = Concentration of the Internal Standard
-
Iₓ = Integral of the signal for species X
-
N_IS = Number of nuclei giving rise to the internal standard signal
-
I_IS = Integral of the signal for the internal standard
-
Nₓ = Number of nuclei giving rise to the signal for species X
-
Data Presentation: qNMR Reaction Monitoring
Quantitative data from ¹⁹F NMR can be presented in a table to show the change in concentration over time.
| Time (minutes) | Starting Material Concentration (M) | Product Concentration (M) |
| 0 | 0.100 | 0.000 |
| 30 | 0.074 | 0.026 |
| 60 | 0.052 | 0.048 |
| 90 | 0.026 | 0.074 |
| 120 | 0.005 | 0.095 |
| 180 | <0.001 | 0.099 |
Workflow Diagram: NMR Reaction Monitoring
Caption: Workflow for in-situ NMR-based reaction monitoring.
Conclusion
Both HPLC and NMR are indispensable tools for monitoring reactions involving this compound. HPLC provides excellent separation and quantification of reaction components, making it ideal for tracking overall reaction progress and impurity formation. NMR offers detailed structural information in real-time and, with the use of ¹⁹F NMR, provides a highly sensitive and specific probe for the trifluoromethyl moiety. The combination of these two techniques offers a comprehensive understanding of the reaction, enabling robust process development and ensuring the quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. veeprho.com [veeprho.com]
- 7. Why is UV light used in HPLC? - Icon Scientific Inc. [iconsci.com]
- 8. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. emerypharma.com [emerypharma.com]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Application Notes and Protocols: Development of VEGFR-2 Inhibitors Utilizing a 6-(Trifluoromethyl)-1H-Indazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels.[1][2] In the context of oncology, the VEGF/VEGFR-2 signaling pathway is a critical driver of tumor neovascularization, which is essential for tumor growth, invasion, and metastasis.[3] Consequently, the inhibition of VEGFR-2 has emerged as a pivotal therapeutic strategy in cancer treatment.[2][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown significant promise.[5] The 1H-indazole scaffold, particularly with a 6-(trifluoromethyl) substitution, has been identified as a privileged structure in the design of potent and selective VEGFR-2 inhibitors. This document provides detailed application notes and protocols for the development and evaluation of such inhibitors.
The VEGFR-2 Signaling Pathway
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability. The major signaling axes activated by VEGFR-2 include:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[6][7]
-
PI3K-Akt Pathway: This pathway is essential for endothelial cell survival and permeability.[7][8][9]
-
Src Kinase Pathway: Activation of Src family kinases contributes to cell migration.
-
p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling and cell migration.[8]
A diagrammatic representation of the VEGFR-2 signaling cascade is provided below.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Development Workflow for VEGFR-2 Inhibitors
The development of novel VEGFR-2 inhibitors based on the this compound scaffold typically follows a structured workflow, from initial design to in vivo evaluation.
Caption: General Workflow for VEGFR-2 Inhibitor Development.
Quantitative Data: Inhibitory Activity of Indazole-Based Compounds
The inhibitory potency of novel compounds against VEGFR-2 is a critical parameter. This is typically quantified as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for various indazole and related pyrazolopyrimidine derivatives against VEGFR-2.
| Compound ID | Scaffold | VEGFR-2 IC50 (nM) | Reference |
| 11 | Quinoxaline-piperazine | 192 | [10] |
| 10e | Quinoxaline-piperazine | 241 | [10] |
| 13a | Quinoxaline-piperazine | 258 | [10] |
| CHMFL-VEGFR2-002 | 3-Acetamido-1H-indazole | 66 | [3] |
| Compound 6 | Nicotinamide-based | 60.83 | [11] |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | 92 | [12] |
| Compound 30 | Indazole | 1.24 | [13] |
| Sorafenib (Reference) | Urea-based | 49 - 90 | [11][12] |
| Sunitinib (Reference) | Indolinone | - | [4] |
Note: The specific substitution at the 6-position of the indazole ring may vary in the referenced literature, but the data illustrates the potential of this scaffold class.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is designed to measure the inhibitory activity of test compounds against recombinant human VEGFR-2 kinase. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption, resulting in a higher luminescent signal, indicates inhibition of the kinase.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Compound (e.g., this compound derivative) dissolved in DMSO
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM if desired.[1][5]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound in 1x Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[1]
-
Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[14]
-
-
Assay Procedure:
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[1][14]
-
Add 25 µL of the master mixture to each well of the 96-well plate.[1]
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.[1]
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[1]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[1]
-
Mix the plate gently and incubate at 30°C for 45 minutes.[1][14]
-
-
Detection:
-
Data Analysis:
-
The inhibitory activity is calculated as the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (HUVEC)
This assay evaluates the effect of VEGFR-2 inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key cellular process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test Compound
-
Cell Proliferation Reagent (e.g., CCK-8, MTT)
-
96-well clear-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2.
-
Harvest the cells and resuspend them in a low-serum medium (e.g., containing 1% FBS).
-
Seed the cells into a 96-well plate at a density of 1.5 x 10^3 to 5 x 10^3 cells per well.[15]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh low-serum medium containing various concentrations of the test compound.
-
Include a vehicle control (DMSO) and a positive control (a known VEGFR-2 inhibitor).
-
Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL), except for the negative control wells (no VEGF stimulation).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[15]
-
-
Proliferation Measurement (using CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Evaluation
Promising compounds from in vitro and cell-based assays should be advanced to in vivo models to assess their pharmacokinetic properties and anti-angiogenic efficacy.
-
Zebrafish Model: The zebrafish subintestinal vessel model is a rapid and effective in vivo system to visually assess the anti-angiogenic effects of compounds.[13]
-
Tumor Xenograft Models: Efficacy in inhibiting tumor growth is evaluated in mouse xenograft models, where human tumor cells are implanted into immunocompromised mice.[16][17] Treatment with the inhibitor is administered, and tumor volume is monitored over time.[16] Vascular density within the tumor can also be assessed post-treatment.[16]
By following these protocols and workflows, researchers can systematically design, synthesize, and evaluate novel VEGFR-2 inhibitors based on the this compound scaffold for potential therapeutic applications in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-(Trifluoromethyl)-1H-Indazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-(Trifluoromethyl)-1H-Indazole.
Troubleshooting Low Yield
Low yields in the synthesis of this compound can arise from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. The following guides address specific issues you may encounter.
Issue 1: Incomplete Reaction
If you observe a significant amount of starting material remaining after the reaction, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Reaction Time: The initial reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxylamine and subsequent cyclization with hydrazine hydrate requires sufficient time for each step to reach completion. Ensure the initial stirring at room temperature and the final reflux period are adequate.
-
Temperature: The final cyclization step is typically performed at reflux. Ensure your reaction is reaching and maintaining the appropriate reflux temperature of your solvent system.
-
Reagent Quality: Hydrazine hydrate can degrade over time. Use a fresh, high-quality source of hydrazine hydrate. The starting benzaldehyde should also be of high purity.
Table 1: General Guidance for Optimizing Reaction Conditions for Incomplete Reactions
| Parameter | Standard Condition | Recommendation for Low Yield |
| Reaction Time (Cyclization) | 3 hours at reflux | Increase reflux time in increments of 1-2 hours, monitoring by TLC/LC-MS. |
| Temperature | Reflux | Ensure vigorous reflux is achieved and maintained. |
| Hydrazine Hydrate Stoichiometry | 2.0 equivalents | Increase to 2.2-2.5 equivalents to drive the reaction to completion. |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products, which can significantly lower the yield of the desired product.
Troubleshooting Steps:
-
Control of Reaction Temperature: Exothermic reactions can lead to the formation of undesired byproducts. Maintain careful temperature control, especially during the addition of reagents.
-
Stoichiometry: The precise ratio of reactants is crucial. An excess of one reagent may lead to side reactions.
-
Purification: Effective purification is key to removing side products. Column chromatography with an appropriate solvent system is often necessary.
Table 2: Common Side Products and Mitigation Strategies
| Potential Side Product | Likely Cause | Suggested Action |
| Hydrazone Dimer | Elevated temperatures during initial hydrazone formation. | Maintain room temperature during the initial reaction with methoxylamine. |
| Regioisomers | Cyclization conditions. | While less common in this specific synthesis, careful control of cyclization temperature is advised. |
| Unidentified Impurities | Degradation of reagents or product. | Use fresh reagents and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxylamine, followed by cyclization with hydrazine hydrate. This route is favored for its relatively mild conditions and accessible starting materials.
Q2: My final product is a brownish oil instead of a solid. What should I do?
The crude product can sometimes be an oil due to residual solvent or impurities. Try the following:
-
High Vacuum: Dry the product under a high vacuum for an extended period to remove volatile impurities.
-
Trituration: Add a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate and stir or sonicate. The desired product may precipitate as a solid.
-
Purification: If the oil persists, column chromatography is the most effective method for purification.
Q3: How can I best purify the crude this compound?
Column chromatography on silica gel is a reliable method for purification. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 9:1 hexanes:ethyl acetate). Recrystallization can also be effective if a suitable solvent system is identified.
Q4: What are the most likely impurities in my sample of this compound?
Common impurities can include:
-
Unreacted Starting Materials: Such as 2-fluoro-4-(trifluoromethyl)benzaldehyde.
-
Reaction Intermediates: Incomplete cyclization can leave intermediate species in the mixture.
-
Residual Solvents: Solvents from the reaction or purification steps (e.g., THF, ethyl acetate, hexanes) are common.
-
Byproducts from Side Reactions: Such as dimers or other condensation products.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques are essential:
-
NMR Spectroscopy (¹H and ¹⁹F): This is the primary method to confirm the chemical structure. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic methods for indazole derivatives.
Materials:
-
2-fluoro-4-(trifluoromethyl)benzaldehyde
-
Methoxylamine (NH₂OMe)
-
Hydrazine hydrate ((NH₂)₂-H₂O)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Na₂S₂O₃
-
Saturated aqueous NH₄Cl
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room temperature, add methoxylamine (2.0 eq.).
-
Initial Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Cyclization: Add hydrazine hydrate (2.0 eq.) to the mixture and heat to reflux for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃. Extract the product with EtOAc.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 6-(Trifluoromethyl)-1H-Indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions involving 6-(trifluoromethyl)-1H-indazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when performing Suzuki-Miyaura coupling with a bromo-6-(trifluoromethyl)-1H-indazole?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of factors related to its electron-deficient nature and potential issues with the catalytic cycle. Key areas to investigate include:
-
Catalyst Deactivation: The indazole nitrogen can coordinate with the palladium center, leading to catalyst inhibition. The electron-withdrawing trifluoromethyl group can also affect catalyst stability.
-
Inefficient Oxidative Addition: While the C-Br bond is reactive, inefficient oxidative addition can occur if the catalyst is not active enough.
-
Protodeboronation: The boronic acid coupling partner can be susceptible to this side reaction, where the boronic acid moiety is replaced by a hydrogen atom, especially in the presence of water and base.
-
Homocoupling: Self-coupling of the boronic acid can occur, consuming the reagent and reducing the yield of the desired product.
Q2: I am observing significant dehalogenation of my starting material in a Buchwald-Hartwig amination. What is the cause and how can I prevent it?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the halide is replaced by a hydrogen atom. This is typically caused by the presence of a palladium-hydride intermediate that participates in a competing reductive elimination pathway. To minimize dehalogenation:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried and degassed. Water is a common source of protons that can lead to the formation of palladium-hydride species.
-
Optimize the Base: Use a non-nucleophilic, anhydrous base. Bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often effective for N-H containing substrates.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired C-N bond formation over dehalogenation.
Q3: Is N-protection of the this compound necessary for cross-coupling reactions?
A3: While not always strictly necessary, N-protection of the indazole is often recommended to improve yields and reproducibility, particularly for Heck and Sonogashira reactions. The acidic N-H proton can interfere with the catalytic cycle by reacting with the base or the organometallic intermediates. For Suzuki and Buchwald-Hartwig reactions, successful couplings can often be achieved with the unprotected indazole by careful selection of the base (e.g., LiHMDS).
Q4: Which catalyst system is a good starting point for the Heck reaction with a halo-6-(trifluoromethyl)-1H-indazole?
A4: For Heck reactions involving electron-deficient heterocycles, a common starting point is a Pd(II) source like palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand. Triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is typically used. Due to the electron-withdrawing nature of the trifluoromethyl group, a more electron-rich and sterically hindered ligand may be beneficial to promote the catalytic cycle.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction, starting material recovered | Inactive catalyst; Insufficient temperature. | Use a fresh, active catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Ensure the reaction is performed under an inert atmosphere. Gradually increase the reaction temperature. |
| Low conversion | Catalyst poisoning; Poor quality boronic acid. | Consider N-protection of the indazole if catalyst inhibition is suspected. Use a fresh, high-purity boronic acid or convert it to a more stable boronate ester. |
| Formation of dehalogenated indazole | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly. |
| Significant homocoupling of boronic acid | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous exclusion of oxygen. Use a more electron-rich ligand to facilitate transmetalation. |
Buchwald-Hartwig Amination: Common Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of aminated product | Inappropriate base; Ligand choice. | For unprotected indazoles, a strong, non-nucleophilic base like LiHMDS is often effective. Screen bulky biarylphosphine ligands such as RuPhos or BrettPhos. |
| Decomposition of starting material | Reaction temperature is too high. | Reduce the reaction temperature and monitor the reaction over a longer period. |
| Formation of complex mixture | Side reactions at the indazole N-H. | Consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM). |
Heck Reaction: Optimization Strategies
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst; Poor choice of base. | Use Pd(OAc)₂ with a suitable phosphine ligand. Screen bases such as Et₃N, Na₂CO₃, or Cs₂CO₃. |
| Poor regioselectivity (for unsymmetrical alkenes) | Ligand and solvent effects. | For terminal alkenes, bidentate phosphine ligands often favor the linear product. The choice of solvent can also influence regioselectivity. |
| Formation of palladium black | Catalyst aggregation and deactivation. | Use a stabilizing ligand. Ensure the reaction is well-stirred and not overheated. |
Data Presentation
The following tables provide representative data for palladium-catalyzed cross-coupling reactions on indazole systems analogous to this compound. These should serve as a good starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-Indazole Analogues with Arylboronic Acids [1]
| Catalyst / Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-140 | 60-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80-140 | 60-95 |
Table 2: Buchwald-Hartwig Amination of 3-Bromo-Indazole Analogues [1]
| Coupling Partner | Catalyst / Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or RuPhos | NaOtBu or LiHMDS | Toluene or THF | 80-110 | 70-90 |
| Amide/Carbamate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 60-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of a halo-6-(trifluoromethyl)-1H-indazole with an arylboronic acid.
Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add 3-bromo-6-(trifluoromethyl)-1H-indazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a stream of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point for the coupling of a halo-6-(trifluoromethyl)-1H-indazole with a primary or secondary amine.
Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., a RuPhos-based catalyst, 1-2 mol%)
-
Base (e.g., LiHMDS, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if not using a precatalyst), and base to an oven-dried reaction tube.
-
Add the 3-bromo-6-(trifluoromethyl)-1H-indazole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by chromatography.
Protocol 3: General Procedure for Heck Reaction
This protocol is a general starting point for the coupling of a halo-6-(trifluoromethyl)-1H-indazole with an alkene.
Materials:
-
3-Iodo-6-(trifluoromethyl)-1H-indazole (1.0 eq.)
-
Alkene (e.g., styrene or an acrylate, 1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Base (e.g., Et₃N, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a dry reaction vessel, add the 3-iodo-6-(trifluoromethyl)-1H-indazole, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low yields in cross-coupling reactions.
Caption: A decision tree for initial catalyst system selection.
References
Indazole Synthesis Technical Support Center: A Guide to Controlling Regioisomers
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity a major challenge in indazole synthesis?
The indazole ring possesses two nitrogen atoms, and its anion, formed upon deprotonation, is an ambident nucleophile. This means that alkylation or acylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4][5][6] Achieving high selectivity for a single isomer is crucial for the synthesis of specific, biologically active molecules and requires careful control of the reaction conditions.[1]
Q2: What are the primary factors that influence whether N1 or N2 substitution occurs?
The regiochemical outcome of indazole N-alkylation is determined by a delicate balance of several factors:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. For instance, bulky groups at the C-3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[1][3] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C-7 position strongly direct substitution to the N2 position.[1][3][7]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. A widely used method for achieving high N1-selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][3][4] The polarity of the solvent and the counter-ion of the base can influence the nucleophilicity of the two nitrogen atoms.[3]
-
Nature of the Electrophile: The alkylating or acylating agent itself can also influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][8] Strategies to favor the N1-alkylated product often rely on conditions that permit thermodynamic equilibration.[3][4][7]
Q3: How can I differentiate between the N1 and N2 isomers?
Spectroscopic methods are the most reliable way to distinguish between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C-3 position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer.[9] ¹³C and ¹⁵N NMR can also be diagnostic. Additionally, chromatographic techniques such as HPLC can often be used to separate the two isomers.[9]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 regioisomers.
-
Potential Cause: The reaction conditions are not optimized to favor one isomer over the other.
-
Suggested Solutions:
-
To favor the N1-isomer (Thermodynamic Product):
-
Employ the NaH/THF system. This combination has been shown to provide excellent N1-regioselectivity (>99%) for many indazoles.[1][4][7]
-
If your starting material allows, introduce a bulky substituent at the C-3 position to sterically hinder the N2-position.[1][3]
-
In some cases, using specific electrophiles in a solvent like DMF can lead to an equilibration process that favors the more stable N1-substituted product.[1][7]
-
-
To favor the N2-isomer (Kinetic Product):
-
If possible, introduce an electron-withdrawing group at the C-7 position, which has been observed to provide high N2-selectivity (≥ 96%).[3][7]
-
Consider using acidic conditions. For example, trifluoromethanesulfonic acid (TfOH) with diazo compounds has been shown to favor N2-alkylation.[10]
-
The Mitsunobu reaction can also be a viable option for achieving N2-selectivity.[10]
-
-
Problem 2: I need to synthesize a 2H-indazole, but direct alkylation methods are failing or giving poor selectivity.
-
Potential Cause: Direct alkylation often favors the thermodynamically more stable N1-isomer.
-
Suggested Solutions:
-
Instead of direct alkylation of a pre-formed indazole, consider synthetic routes that build the 2H-indazole core regioselectively.
-
Cadogan Reductive Cyclization: This method involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often promoted by a phosphine reagent like tri-n-butylphosphine, to selectively form the 2H-indazole.[1] Modern, one-pot modifications of this reaction have improved its efficiency.[1]
-
Davis-Beirut Reaction: This is another prominent method for selectively obtaining 2H-indazoles.[1]
-
Quantitative Data Summary
The following table summarizes the regioselectivity for the N-alkylation of various indazoles under different reaction conditions.
| Entry | Indazole Substituent | Base/Acid | Solvent | Electrophile | N1:N2 Ratio | Reference(s) |
| 1 | 3-carboxymethyl | NaH | THF | Alkyl bromide | > 99:1 | [4][7] |
| 2 | 3-tert-butyl | NaH | THF | Alkyl bromide | > 99:1 | [4][7] |
| 3 | 3-COMe | NaH | THF | Alkyl bromide | > 99:1 | [4][7] |
| 4 | 3-carboxamide | NaH | THF | Alkyl bromide | > 99:1 | [4][7] |
| 5 | 7-NO₂ | - | - | - | Excellent N2-selectivity (≥ 96%) | [7][11] |
| 6 | 7-CO₂Me | - | - | - | Excellent N2-selectivity (≥ 96%) | [7][11] |
| 7 | Unsubstituted | TfOH | - | Diazo compound | Favors N2 | [10] |
Detailed Experimental Protocols
Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is a general procedure for the highly regioselective N1-alkylation of indazoles.
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide) (1.2 eq)
-
Water, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]
-
Alkylation: Add the corresponding alkyl halide (1.2 eq) to the mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][4]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
This protocol describes an efficient, one-pot synthesis of 2H-indazoles from commercially available reagents.
Materials:
-
ortho-nitrobenzaldehyde (1.0 eq)
-
Aniline or aliphatic amine (1.1 eq)
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine (1.5 eq)
-
Silica gel for column chromatography
Procedure:
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol.[1]
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1]
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1]
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Visualized Workflows and Concepts
Caption: Decision workflow for controlling N1/N2 regioselectivity in indazole alkylation.
Caption: Experimental workflow for N1-selective indazole alkylation using NaH/THF.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of Bromination on the 6-(Trifluoromethyl)-1H-Indazole Core
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in the regioselective bromination of 6-(Trifluoromethyl)-1H-Indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for electrophilic bromination on the this compound core and why? A1: Electrophilic bromination overwhelmingly occurs at the C3 position of the indazole ring. The indazole nucleus is inherently electron-rich, but the C3 position is generally the most nucleophilic and susceptible to electrophilic attack. While the trifluoromethyl (-CF₃) group at the C6 position is a strong electron-withdrawing group that deactivates the benzene portion of the molecule, the inherent reactivity of the C3 position within the pyrazole ring typically dominates the reaction's regiochemical outcome.[1][2][3]
Q2: What are the common isomeric byproducts observed during the bromination of this compound? A2: While C3 bromination is highly favored, minor amounts of other regioisomers, such as 5-bromo and 7-bromo-6-(trifluoromethyl)-1H-indazole, can sometimes be formed. The formation of these isomers is often dependent on the reaction conditions, with harsher conditions or different brominating agents potentially leading to a decrease in regioselectivity.[4]
Q3: What leads to the formation of di- and poly-brominated byproducts? A3: The formation of di- or poly-brominated products is a common side reaction resulting from over-bromination.[4] This typically occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Careful control over the stoichiometry of the brominating agent is critical to minimize these impurities.[4]
Q4: How can the purity of the final brominated product be reliably assessed? A4: The purity and identity of the product should be confirmed using a combination of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure and regiochemistry of the substitution pattern.[4][5] Mass Spectrometry (MS) should also be used to confirm the molecular weight of the desired product.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of this compound.
Issue 1: Poor Regioselectivity / Significant Mixture of Isomers
-
Possible Cause: The reaction conditions are too harsh, or the brominating agent is too reactive. Traditional methods using elemental bromine (Br₂) in acetic acid can sometimes lead to the formation of undesired isomers.[2]
-
Recommended Solution:
-
Change Brominating Agent: Switch to a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][7] DBDMH, particularly when combined with ultrasound, has been shown to be highly selective for the C3 position.[1][8]
-
Optimize Temperature: Perform the reaction at a lower temperature. For many brominations, starting at 0-5°C and slowly warming to room temperature can improve selectivity.[9]
-
Solvent Screening: The choice of solvent can influence regioselectivity. Screen solvents such as ethanol, acetonitrile, or THF to find the optimal medium for the reaction.
-
Issue 2: Formation of Di-bromo or Poly-bromo Byproducts
-
Possible Cause: The stoichiometry of the brominating agent is incorrect, leading to over-bromination.[4]
-
Recommended Solution:
-
Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise or in small portions over time to maintain a low concentration in the reaction mixture, preventing localized areas of high concentration that can lead to multiple substitutions.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.[4]
-
Issue 3: Low Yield or Incomplete Conversion
-
Possible Cause: Reaction conditions are not optimal, or reagents are of poor quality.
-
Recommended Solution:
-
Temperature Optimization: While low temperatures can improve selectivity, they may also slow the reaction rate. A systematic optimization of the temperature may be required to balance selectivity and conversion.
-
Ultrasound Assistance: Employing ultrasound irradiation can significantly accelerate the reaction, often leading to higher yields in a much shorter time frame, as demonstrated with DBDMH.[2][10]
-
Ensure Efficient Mixing: Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous.[4]
-
Reagent Quality: Ensure all reagents and solvents are pure and anhydrous (if required by the specific protocol).
-
Data Presentation
Table 1: Comparison of Selected Bromination Methods for Indazoles
| Method | Brominating Agent | Typical Conditions | Major Product | Reported Yield | Regioselectivity | Reference(s) |
|---|---|---|---|---|---|---|
| Classical Bromination | Bromine (Br₂) | Acetic Acid, Room Temp | 3-Bromo | Variable | Good to Moderate | [2][4] |
| Halosuccinimide | NBS | Acetonitrile or EtOH, 50 °C | 3-Bromo | Good to Excellent | High C3-Selectivity | [7] |
| Ultrasound-Assisted | DBDMH | EtOH, Na₂CO₃, 40 °C, 30 min | 3-Bromo | Excellent (often >90%) | Excellent C3-Selectivity |[1][2][8][10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole using Bromine in Acetic Acid
This protocol is a classical approach to the bromination of the indazole core.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Reagent Preparation: In a separate container, prepare a solution of bromine (1.05 eq.) in glacial acetic acid.
-
Addition: Cool the indazole solution to room temperature. Slowly add the bromine solution dropwise to the stirred indazole solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.[4]
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any excess bromine.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Bromo-6-(trifluoromethyl)-1H-indazole.[4]
Protocol 2: Highly Regioselective C3-Bromination using DBDMH and Ultrasound
This modern protocol offers high selectivity, rapid reaction times, and excellent yields.[2][8][10]
-
Setup: To a reaction vial, add this compound (1.0 eq., 0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq., 0.2 mmol), and sodium carbonate (2.0 eq., 0.4 mmol).
-
Solvent Addition: Add ethanol (2.0 mL).
-
Reaction: Place the vial in an ultrasonic bath operating at 40 kHz and maintain the temperature at 40°C for 30 minutes.
-
Workup: After 30 minutes, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Directly purify the residue by column chromatography on silica gel to yield the highly pure 3-Bromo-6-(trifluoromethyl)-1H-indazole.
Mandatory Visualizations
Caption: Experimental workflow for regioselective bromination.
Caption: Troubleshooting logic for bromination experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 6-(Trifluoromethyl)-1H-Indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 6-(Trifluoromethyl)-1H-Indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often exhibit poor aqueous solubility?
A1: The poor aqueous solubility of these derivatives is primarily attributed to two key structural features:
-
Indazole Core: The fused aromatic ring system of the indazole core is inherently hydrophobic.
-
Trifluoromethyl (-CF3) Group: This group is highly lipophilic, meaning it has a strong tendency to associate with non-polar environments rather than water. This property significantly contributes to the low aqueous solubility of the molecule.
Q2: I'm observing precipitation of my this compound derivative when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve your compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is diluted, and its solvating power is significantly reduced. If the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit, it will precipitate out of the solution.
Q3: How does pH influence the solubility of my this compound derivative?
A3: The solubility of many indazole derivatives is pH-dependent due to the presence of ionizable groups. For instance, the indazole ring system has a pKa value, and its protonation state can change with pH. Generally, for a basic compound, solubility will be higher in acidic conditions (pH < pKa) where it is protonated and more polar. Conversely, for an acidic compound, solubility will be higher in basic conditions (pH > pKa). It is crucial to determine the pKa of your specific derivative to optimize the pH of your aqueous media for maximum solubility. For example, the related kinase inhibitor Axitinib has a pKa of 4.8 and exhibits pH-dependent solubility.[1]
Q4: What are the most common strategies to improve the aqueous solubility of these compounds for in vitro and in vivo studies?
A4: Several formulation strategies can be employed to enhance the solubility of this compound derivatives. These include:
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound can significantly increase its solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) can increase the overall solvating capacity of the medium.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate and higher apparent solubility.[2][3][4]
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) can improve its dissolution and solubility.[5][6]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin can enhance its aqueous solubility.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's concentration exceeds its kinetic solubility. | - Lower the final concentration of the compound in the assay. - Decrease the percentage of DMSO in the final solution (ideally ≤1%). - Add the DMSO stock to the buffer with vigorous vortexing. |
| Cloudiness or turbidity appears in the well plate over time. | The compound is precipitating out of a supersaturated solution. | - Use a solubility-enhancing formulation (e.g., co-solvents, cyclodextrins). - Perform a thermodynamic solubility assay to determine the true equilibrium solubility. |
| Inconsistent results in cell-based assays. | Poor solubility leads to variable concentrations of the active compound. | - Visually inspect assay plates for any signs of precipitation. - Prepare a fresh, clear solution of the compound for each experiment. - Consider using a formulation with improved solubility and stability. |
| Low and variable oral bioavailability in animal studies. | Poor aqueous solubility limits dissolution and absorption in the gastrointestinal tract. | - Employ advanced formulation strategies such as nanosuspensions or amorphous solid dispersions. - Conduct formulation screening studies to identify the optimal delivery system. |
Data Presentation
Table 1: Solubility of Axitinib (a 6-substituted Indazole Derivative) in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.0002 | [9] |
| pH 1.2 HCl Buffer | 0.18 | [9] |
| pH 6.8 Phosphate Buffer | 0.24 | [9] |
| Methanol | 1.38 | [9] |
| Ethanol | 0.87 | [9] |
| DMSO | 32.6 | [9] |
| Propylene Glycol | 0.77 | [9] |
| Polyethylene Glycol 200 | 9.53 | [9] |
| Polyethylene Glycol 400 | 13.7 | [9] |
| Polysorbate 20 (Tween 20) | 0.96 | [9] |
| Polysorbate 80 (Tween 80) | 0.003 | [9] |
Table 2: pH-Dependent Aqueous Solubility of Axitinib
| pH | Aqueous Solubility (µg/mL) | Reference |
| 1.1 - 7.8 | > 0.2 | [1][10][11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is used to determine the apparent solubility of a compound under non-equilibrium conditions, which is often relevant for initial screening in drug discovery.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of each DMSO concentration to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a suitable wavelength (e.g., 620 nm) using a spectrophotometer.
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity or absorbance compared to a buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a more accurate measure of its intrinsic solubility.
Materials:
-
Solid test compound
-
Aqueous buffer of desired pH (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid test compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
References
- 1. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of Particle-Size Reduction on the Solubility and Antidiabetic Activity of Extracts of Leaves of Vinca rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seppic.com [seppic.com]
- 7. mdpi.com [mdpi.com]
- 8. Bypassing P-glycoprotein mediated efflux of afatinib by cyclodextrin complexation – Evaluation of intestinal absorption and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. medkoo.com [medkoo.com]
Preventing decomposition of 6-(Trifluoromethyl)-1H-Indazole during functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)-1H-indazole. The information is designed to help identify and resolve common issues related to its decomposition during functionalization reactions.
FAQs: General Stability and Handling
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize degradation.
Q2: What are the potential degradation pathways for this compound?
Based on the structure of the indazole ring and the trifluoromethyl group, potential degradation pathways under stress conditions may include:
-
Hydrolysis: The indazole ring or the trifluoromethyl group could be susceptible to hydrolysis under strong acidic or basic conditions.[1]
-
Oxidation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[1]
-
Photodegradation: Aromatic compounds can be sensitive to UV light, which may induce decomposition.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the release of hazardous substances like hydrogen fluoride.[1]
Q3: What are some common impurities found in this compound samples?
Impurities can originate from the synthetic route or degradation. Common impurities may include:
-
Starting materials: Incomplete reaction can lead to the presence of precursors.
-
Regioisomers: During the synthesis of the indazole ring, regioisomers may form.
-
Residual solvents: Solvents used in the synthesis or purification may be present.
-
Degradation products: Formed if the compound is not stored under appropriate conditions.[2]
Troubleshooting Guide: Functionalization Reactions
This section provides solutions to common problems encountered during the functionalization of this compound.
N-Alkylation
Problem: Low yield and/or formation of a mixture of N1 and N2 alkylated isomers.
Possible Causes & Solutions:
The N-alkylation of indazoles is often challenging in terms of regioselectivity, leading to a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.
-
Base and Solvent System:
-
For N1-selective alkylation , a common approach is to use a strong hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The formation of a sodium-indazole complex is thought to direct the alkylating agent to the N1 position.[3][4][5]
-
For N2-selective alkylation , Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) often favor the N2 isomer.[5] Alternatively, using a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) with specific alkylating agents such as alkyl 2,2,2-trichloroacetimidates can provide high N2 selectivity.[6]
-
-
Steric and Electronic Effects:
-
The presence of substituents on the indazole ring can influence the N1/N2 ratio. Bulky groups at the C7 position may sterically hinder N1 alkylation, favoring the N2 product. Electron-withdrawing groups on the benzene ring can also impact the nucleophilicity of the nitrogen atoms and thus the regioselectivity.[3][4]
-
Illustrative N-Alkylation Conditions
| Target Isomer | Reagents & Conditions | Expected Predominant Product |
| N1-Alkylation | NaH, Alkyl Halide, THF | N1-alkylated indazole |
| N2-Alkylation | PPh₃, DIAD/DEAD, Alcohol, THF | N2-alkylated indazole |
| N2-Alkylation | TfOH, Alkyl 2,2,2-trichloroacetimidate, DCE | N2-alkylated indazole |
Experimental Protocol: N1-Selective Alkylation
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting N-Alkylation Workflow
Caption: A logical workflow for troubleshooting N-alkylation of this compound.
N-Acylation
Problem: Low yield and potential for decomposition, especially with aggressive acylating agents.
Possible Causes & Solutions:
Direct acylation of indazoles can be complicated by the formation of regioisomers and potential side reactions. The trifluoromethyl group, being strongly electron-withdrawing, can affect the reactivity of the indazole ring.
-
Choice of Acylating Agent and Catalyst:
-
Using highly reactive acylating agents like acyl chlorides with strong Lewis acids may lead to decomposition.
-
Milder conditions are preferable. For instance, using carboxylic acids with coupling agents or employing mixed anhydrides can be a better approach.
-
Trifluoromethanesulfonic acid (TfOH) has been used as a catalyst for Friedel-Crafts acylation reactions and might be applicable, but conditions should be carefully optimized to avoid decomposition.[7][8]
-
-
Reaction Temperature:
-
Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and decomposition.
-
-
Protecting Group Strategy:
-
To avoid ambiguity in regioselectivity and potential side reactions, protecting one of the nitrogen atoms is a robust strategy.
-
Experimental Protocol: N-Acylation using a Coupling Agent
-
To a solution of N-protected this compound (1.0 equiv) and a carboxylic acid (1.2 equiv) in an aprotic solvent like DMF or CH₂Cl₂ at 0 °C, add a coupling agent (e.g., HATU, 1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
-
Deprotect the N-protecting group if necessary.
Nitration
Problem: Harsh reaction conditions leading to decomposition and formation of multiple nitrated isomers.
Possible Causes & Solutions:
Traditional nitration methods using a mixture of concentrated nitric and sulfuric acids are highly acidic and oxidizing, which can lead to the degradation of the indazole ring.
-
Milder Nitrating Agents:
-
Consider using milder nitrating agents to avoid decomposition. Examples include bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or other nitrate salts in combination with a solid acid catalyst.
-
-
Temperature Control:
-
Strict temperature control is crucial. Running the reaction at low temperatures (e.g., 0-5 °C) can help to minimize the formation of byproducts and prevent runaway reactions.[4]
-
-
Protecting Group Strategy:
-
Protecting the indazole nitrogen can improve the stability of the substrate under nitrating conditions and can also influence the regioselectivity of the nitration.
-
Experimental Protocol: Direct Nitration with Temperature Control
-
In a well-ventilated fume hood, add concentrated sulfuric acid to a three-neck round-bottom flask equipped with a stirrer and a thermometer.
-
Cool the sulfuric acid to 0 °C using an ice-salt bath.
-
Slowly and portion-wise, add this compound to the cold, stirred sulfuric acid, ensuring the temperature remains between 0-5 °C.
-
Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for the required time (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution) and filter the solid product.
-
Wash the product with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to purify it.[4]
Troubleshooting Decomposition during Functionalization
Caption: A general troubleshooting workflow for decomposition during functionalization.
Protecting Group Strategies
To prevent decomposition and control regioselectivity, protection of the indazole nitrogen is often a prudent strategy.
Boc (tert-Butoxycarbonyl) Protection
The Boc group is a common nitrogen protecting group that is stable to a wide range of reaction conditions but can be removed under acidic conditions.
Experimental Protocol: Boc Protection
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as THF or dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the N1-Boc protected indazole.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected this compound in a solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product.
-
Dry the organic layer, concentrate, and purify if necessary.[9][10]
SEM (2-(Trimethylsilyl)ethoxymethyl) Protection
The SEM group is another useful protecting group for indazoles. It can direct lithiation to the C3 position and is stable to a variety of conditions. It can be removed using fluoride sources or acidic conditions.[6][11]
Experimental Protocol: SEM Protection
-
To a suspension of sodium hydride (1.2 equiv, 60% in mineral oil) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add SEM-Cl (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography to afford the N-SEM protected indazole.[11]
Experimental Protocol: SEM Deprotection
-
With Fluoride: Dissolve the SEM-protected indazole in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF). The reaction may require heating.[11][12]
-
With Acid: Dissolve the SEM-protected indazole in a protic solvent like ethanol and treat with aqueous HCl. The reaction may require heating.[11][12]
-
After completion, work up the reaction accordingly (e.g., neutralization and extraction) and purify the product.
Protecting Group Strategy Workflow
Caption: A general workflow for functionalization using a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the diazotization and cyclization of 2-methyl-4-(trifluoromethyl)aniline.
Welcome to the technical support center for the synthesis and optimization of reactions involving 2-methyl-4-(trifluoromethyl)aniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating the challenges associated with the diazotization and subsequent cyclization of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the diazotization of 2-methyl-4-(trifluoromethyl)aniline?
A1: The primary challenge stems from the opposing electronic effects of the substituents on the aromatic ring. The ortho-methyl group is electron-donating, which helps to stabilize the diazonium salt, while the para-trifluoromethyl group is strongly electron-withdrawing, which destabilizes it.[1][2][3] This push-pull dynamic can make the resulting diazonium salt thermally unstable and prone to decomposition, requiring strict temperature control.[4]
Q2: Why is a low temperature (0-5 °C) crucial for this reaction?
A2: Low temperatures are essential to prevent the decomposition of the thermally unstable diazonium salt.[4][5] At higher temperatures, the diazonium group, being an excellent leaving group (as N₂ gas), can be displaced by water in the reaction mixture, leading to the formation of undesired phenolic byproducts and significantly reducing the yield of the desired product.[4]
Q3: What is the optimal type and concentration of acid for this diazotization?
A3: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[6] A sufficient excess of acid is crucial to fully protonate the aniline, preventing it from reacting with the newly formed diazonium salt in a side reaction known as azo coupling.[7] For weakly basic anilines, such as those with electron-withdrawing groups, strongly acidic conditions are particularly important for the reaction to proceed efficiently.
Q4: What are the most common side reactions to be aware of?
A4: The most common side reactions include:
-
Decomposition: Reaction of the diazonium salt with water to form the corresponding phenol. This is minimized by maintaining a low temperature.[4]
-
Azo coupling: The electrophilic diazonium salt can couple with unreacted, unprotonated 2-methyl-4-(trifluoromethyl)aniline to form an azo compound. This is suppressed by using a sufficient excess of strong acid.[7]
-
Triazene formation: If the pH is not sufficiently acidic during a subsequent coupling step with another amine, the diazonium ion can attack the nitrogen of the amine to form a triazene.
Q5: What are some potential intramolecular cyclization pathways for the diazonium salt of 2-methyl-4-(trifluoromethyl)aniline?
A5: The specific cyclization pathway depends on the reaction conditions and any additional reagents used. Plausible pathways include:
-
Radical Cyclization: The diazonium salt can be used to generate an aryl radical, which could then undergo an intramolecular cyclization, potentially involving the ortho-methyl group.[8][9]
-
Pschorr Cyclization: If the aniline is part of a larger molecule containing a suitably positioned aromatic ring, a copper-catalyzed intramolecular Pschorr cyclization could occur.[10][11][12]
-
Benzotriazinone Formation: If the ortho-methyl group were oxidized to a carboxylic acid or amide prior to diazotization, cyclization to form a benzotriazinone would be a likely outcome.[13]
Q6: Are there any specific safety precautions for this reaction?
A6: Yes. Diazonium salts, particularly when isolated and dried, can be explosive.[2][3] This protocol is designed for the in situ generation and immediate use of the diazonium salt in solution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of diazonium salt | 1. Temperature too high, leading to decomposition.[4]2. Insufficient acid, leading to incomplete reaction or azo coupling side reactions.[7]3. Ineffective nitrosating agent (e.g., old sodium nitrite). | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.2. Ensure a sufficient excess of a strong mineral acid is used to fully protonate the aniline.3. Use a fresh, high-purity source of sodium nitrite. |
| Reaction mixture turns dark brown or black | 1. Decomposition of the diazonium salt due to a rise in temperature.2. Azo coupling side reactions. | 1. Ensure rigorous temperature control. Add the sodium nitrite solution slowly and dropwise to manage the exothermic nature of the reaction.2. Increase the acid concentration to ensure the starting aniline is fully protonated. |
| Formation of a precipitate during diazotization | 1. The aniline hydrochloride or sulfate salt may have limited solubility at low temperatures.2. The diazonium salt itself may be precipitating. | 1. This is often not a problem, and the reaction can proceed in a slurry. Ensure vigorous stirring to maintain a homogenous mixture.2. If the diazonium salt precipitates, it should be kept cold and used immediately in the next step. |
| Low yield in the subsequent cyclization step | 1. Poor formation of the diazonium salt intermediate.2. Unoptimized cyclization conditions (e.g., incorrect catalyst, temperature, or reaction time).3. The chosen cyclization pathway is not favorable for this substrate. | 1. First, optimize the diazotization step to ensure a high yield of the intermediate.2. Systematically vary the cyclization conditions. For radical cyclizations, consider different radical initiators. For Pschorr-type reactions, screen different copper catalysts.[10][14]3. Re-evaluate the synthetic strategy and consider alternative cyclization pathways. |
| Evolution of nitrogen gas during the reaction | The diazonium salt is decomposing. | This is a clear indication that the temperature is too high. Immediately cool the reaction mixture and proceed with the subsequent step as quickly as possible. For future runs, improve temperature control.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Diazotization of 2-Methyl-4-(trifluoromethyl)aniline
This protocol describes the in situ generation of the 2-methyl-4-(trifluoromethyl)benzenediazonium salt, which should be used immediately in a subsequent reaction.
Materials:
-
2-Methyl-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-4-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated acid (3.0 eq.) and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq.) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
The resulting cold solution of the diazonium salt is now ready for immediate use in the subsequent cyclization or substitution reaction.
Protocol 2: Example of a Subsequent Radical Cyclization
This is a conceptual protocol for an intramolecular radical cyclization involving the ortho-methyl group. Optimization will be required.
Materials:
-
Solution of 2-methyl-4-(trifluoromethyl)benzenediazonium salt from Protocol 1.
-
A suitable radical initiator (e.g., a copper salt like CuCl or a chemical initiator).
-
An appropriate solvent for the cyclization step.
Procedure:
-
In a separate reaction vessel, prepare a solution of the radical initiator in the chosen solvent.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the initiator solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas, which indicates the formation of the aryl radical.
-
The reaction may require gentle warming to proceed to completion after the initial addition. Monitor the reaction by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup and purify the product by column chromatography.
Data Summary
Table 1: Influence of Substituents on Diazonium Salt Stability
| Substituent Type | Position | Effect on Stability | Rationale |
| Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) | Ortho, Para | Stabilizing | Delocalizes the positive charge on the diazonium group through resonance and/or inductive effects.[1][15] |
| Electron-Withdrawing Group (EWG) (e.g., -CF₃, -NO₂) | Ortho, Para | Destabilizing | Intensifies the positive charge on the diazonium group, making it more susceptible to nucleophilic attack and decomposition.[1][16] |
Table 2: General Reaction Conditions for Diazotization
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the thermally unstable diazonium salt.[4][5] |
| Acid | Strong mineral acid (HCl, H₂SO₄) | Facilitates the in-situ generation of nitrous acid and protonates the starting aniline to prevent side reactions.[6] |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | A stable and readily available source for the in-situ generation of nitrous acid.[6] |
| Stoichiometry | Slight excess of NaNO₂ (1.05-1.1 eq.) | Ensures complete conversion of the aniline. |
| Solvent | Aqueous acid | The reaction is typically performed in the acidic medium required for the reaction. |
Visualizations
Reaction Pathway: Diazotization
Caption: General reaction pathway for the diazotization of an aromatic amine.
Experimental Workflow: Diazotization
Caption: Experimental workflow for the diazotization of 2-methyl-4-(trifluoromethyl)aniline.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common diazotization issues.
Plausible Cyclization Pathway
Caption: A plausible radical-mediated intramolecular cyclization pathway.
References
- 1. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 12. thieme.de [thieme.de]
- 13. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Which of the following will be the most stable diazonium salt R{N_2}^ - askIITians [askiitians.com]
- 16. The correct stability order of the following diazonium salt is (A) (B) O.. [askfilo.com]
Column chromatography techniques for purifying polar 6-(Trifluoromethyl)-1H-Indazole derivatives.
Welcome to the technical support center for the column chromatography purification of polar 6-(Trifluoromethyl)-1H-Indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My polar this compound derivative is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A1: This is a common issue with highly polar compounds. An ethyl acetate/hexane system may not be polar enough to elute your compound.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Switch to a more polar solvent system. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Begin with a low percentage of MeOH (e.g., 1-5%) and gradually increase it.
-
Add a Modifier: For basic indazole derivatives, which is common, adding a small amount of a basic modifier to your eluent can significantly improve peak shape and elution. A stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this mixture to your dichloromethane eluent.
-
Consider Alternative Chromatography Modes: If your compound is still not moving, normal-phase chromatography on silica gel may not be the most suitable technique. Consider exploring Reversed-Phase (RP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Q2: My compound is streaking or tailing on the TLC plate and column. How can I resolve this?
A2: Streaking or tailing is often caused by interactions between the analyte and the stationary phase, or solubility issues.
-
Troubleshooting Steps:
-
Check for Acidity/Basicity: Indazoles are nitrogen-containing heterocycles and can have basic properties, leading to strong interactions with the acidic silica gel surface. Adding a small amount of a modifier like triethylamine or ammonium hydroxide to your mobile phase can neutralize active sites on the silica and reduce tailing.
-
Assess Compound Stability: Your compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, degradation is likely. In this case, consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
Improve Solubility: If your compound has poor solubility in the eluent, it can lead to tailing. Ensure your sample is fully dissolved before loading it onto the column. If solubility is an issue, you may need to use a stronger, more polar solvent for loading, but use the minimum volume possible. Dry loading is often a better alternative in such cases.
-
Q3: I am observing poor separation between my desired product and a closely related impurity. What strategies can I employ?
A3: Achieving good resolution between closely related compounds can be challenging.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Fine-tune your eluent composition. Sometimes, a small change in the solvent ratio can significantly improve separation. You can also try a ternary solvent system (a mixture of three solvents) to modulate the selectivity.
-
Switch to a Different Chromatography Mode: Reversed-phase or HILIC often provide different selectivity compared to normal-phase chromatography and may resolve your compounds.
-
Preparative HPLC: For very difficult separations where high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.
-
Q4: My compound seems to be irreversibly stuck on the column. What could be the reason?
A4: This can happen with very polar compounds or if the compound is unstable on the stationary phase.
-
Troubleshooting Steps:
-
Drastic Polarity Increase: Try flushing the column with a very polar solvent like 10-20% methanol in dichloromethane.
-
Check for Decomposition: As mentioned in Q2, your compound may have decomposed on the column. Testing for silica gel stability is crucial.
-
Consider Reversed-Phase: In reversed-phase chromatography, very polar compounds elute first, which can prevent them from getting stuck on the column.
-
Data Presentation
The following tables summarize quantitative data for the purification of trifluoromethyl-containing indazole derivatives. Note that specific values can vary depending on the exact substitution pattern of your derivative.
Table 1: Example Solvent Systems and Reported Yields for Normal-Phase Chromatography of Trifluoromethylated Pyrimido[1,2-b]indazoles
| Compound Type | Stationary Phase | Eluent System (v/v) | Reported Yield |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Silica Gel | Petroleum Ether / Ethyl Acetate (9.6 / 0.4) | 78% |
| 4,10-Dichloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Silica Gel | Petroleum Ether / Ethyl Acetate (9 / 1) | 98% |
| 4-Chloro-2,8-bis-trifluoromethyl-pyrimido[1,2-b]indazole | Silica Gel | Petroleum Ether / Ethyl Acetate (9 / 1) | 76% |
Table 2: General Guidelines for Column Loading Capacity
| Chromatography Mode | Typical Loading Capacity (% of silica weight) | Notes |
| Normal-Phase (Silica Gel) | Up to 10% (can be higher for easy separations) | Highly dependent on the separation difficulty (ΔRf of compounds). |
| Reversed-Phase (C18) | 1 - 2% | Generally lower than normal-phase due to a different separation mechanism.[2] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is a general guideline for the purification of a moderately polar this compound derivative.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.3. Good starting points for polar compounds include ethyl acetate/hexane mixtures with a higher proportion of ethyl acetate, or dichloromethane/methanol mixtures.
-
-
Column Packing:
-
Choose an appropriately sized column (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase Flash Chromatography
This technique is suitable for highly polar compounds that are not well-retained on normal-phase silica.
-
Method Development:
-
Method development is often performed using analytical HPLC with a C18 column to determine the optimal mobile phase.
-
A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).
-
-
Column Conditioning:
-
Condition the C18 flash column by washing with the strong organic solvent (e.g., methanol or acetonitrile) followed by the initial mobile phase composition.
-
-
Sample Loading:
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., DMSO, DMF, or a small amount of the strong organic solvent).
-
-
Elution:
-
Elute the column, typically with a gradient of increasing organic solvent concentration in water. Polar compounds will elute earlier in the gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze by TLC (if applicable) or analytical HPLC.
-
Combine the pure fractions and remove the solvent. Note that removing water can be time-consuming and may require lyophilization (freeze-drying).
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase chromatography.[3][4]
-
Stationary Phase:
-
Common HILIC stationary phases include bare silica, or silica bonded with polar functional groups like amino, cyano, or diol.
-
-
Mobile Phase:
-
The mobile phase is typically a mixture of a high concentration of a water-miscible organic solvent (usually acetonitrile) and a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[4]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that has a high organic content, similar to the initial mobile phase, to ensure good peak shape.
-
-
Elution:
-
Elution is achieved by increasing the proportion of the aqueous component in the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect and analyze fractions as with other chromatography techniques.
-
Mandatory Visualization
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for common chromatography issues.
References
Validation & Comparative
Validation of 6-(Trifluoromethyl)-1H-Indazole as a Selective Kinase Inhibitor Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif mimics the purine core of ATP, enabling compounds derived from it to function as competitive inhibitors of kinase activity.[1] The incorporation of a trifluoromethyl (-CF3) group, particularly at the 6-position, has been shown to significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile due to its strong electron-withdrawing nature and metabolic stability.[2] This guide provides a comparative analysis of the 6-(trifluoromethyl)-1H-indazole scaffold against other kinase inhibitor scaffolds, supported by experimental data and detailed methodologies.
Quantitative Performance Data: A Comparative Analysis
The inhibitory activity of kinase inhibitors is a key measure of their potency and is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays.[3] Lower IC50 values indicate higher potency.[3]
The following tables present a comparative overview of the biochemical potency of kinase inhibitors featuring the indazole scaffold against other prominent inhibitor classes.
Table 1: Biochemical Potency (IC50) of Selected Indazole-Based Kinase Inhibitors
| Inhibitor | Scaffold Type | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | Indazole | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | ||
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | ||
| PDGFRβ | 1.6 | Endothelial Cells | ||
| c-Kit | 1.7 | Endothelial Cells | ||
| Pazopanib | Indazole | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | ||
| VEGFR3 | 47 | Cell-free | ||
| PDGFRα | 71 | Not Specified | ||
| PDGFRβ | 84 | Cell-free | ||
| c-Kit | 74 - 140 | Cell-free | ||
| Compound C05 | Indazole | PLK4 | < 0.1 | Not Specified |
| GSK583 | Indazole | RIP2 | Not Specified | Not Specified |
Data compiled from multiple sources.[3][4][5]
Table 2: Comparative Cellular Antiproliferative Activity (IC50)
This table presents the IC50 values of inhibitors in cell-based assays, which measure the drug's effect on the viability or proliferation of cancer cell lines, providing insight into the drug's potency in a more biologically relevant context.[6]
| Inhibitor | Scaffold Type | Cell Line | Primary Target(s) | IC50 (µM) |
| Compound C05 | Indazole | IMR-32 (neuroblastoma) | PLK4 | 0.948 |
| MCF-7 (breast cancer) | PLK4 | 0.979 | ||
| H460 (non-small cell lung) | PLK4 | 1.679 | ||
| Axitinib | Indazole | Various | VEGFR, PDGFR, Kit | Varies by cell line |
| Sunitinib | Indole | Various | VEGFRs, PDGFRs, KIT | Varies by cell line |
| Trametinib | Other | Various | MEK1/2 | Varies by cell line |
Data for Compound C05 from[4]. Data for other inhibitors is generalized from multiple studies.[6]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities.[7] Kinome-wide screening platforms like KINOMEscan™ are used to assess the interaction of a compound with a broad panel of kinases.[8]
A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases.[7] For example, a study of the indazole-based PLK4 inhibitor, compound C05, at a concentration of 0.5 µM, showed 87.45% inhibition of PLK4, while exhibiting significantly lower inhibition of other kinases such as PLK1 (15.32%), PLK2 (21.89%), and Aurora A (31.45%), demonstrating favorable selectivity.[4][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.[3]
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
This compound-based test compound
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
High-purity Dimethyl sulfoxide (DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds. Add the kinase and the specific peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The ATP concentration is typically at or near the Km for the specific kinase.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[9]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[10]
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data with the positive control (DMSO only) representing 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][10]
-
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on a cancer cell line.[6]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO and serially diluted
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 1-4 hours).
-
Signal Measurement:
-
For MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by indazole-based kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Caption: FLT3 signaling in Acute Myeloid Leukemia (AML).
References
- 1. inits.at [inits.at]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Indazoles in Oncology Research
A deep dive into the enhanced biological potency of trifluoromethylated indazoles, supported by comparative experimental data, detailed protocols, and pathway visualizations for researchers and drug development professionals.
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of trifluoromethylated indazoles against their non-fluorinated counterparts, with a particular focus on their application in oncology. The inclusion of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, can dramatically alter the electronic properties and lipophilicity of the parent indazole scaffold, leading to enhanced biological activity.[1]
Superior Anticancer Activity of Trifluoromethylated Indazoles
Experimental data consistently demonstrates the superior cytotoxic effects of trifluoromethylated indazoles across a range of cancer cell lines. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of these compounds to their molecular targets, often key kinases in oncogenic signaling pathways.[1]
One study highlighted the significant increase in anticancer activity of an isoxazole derivative upon trifluoromethylation. The trifluoromethylated compound 2g showed an IC50 value of 2.63 µM against the MCF-7 breast cancer cell line, which was nearly eight times more potent than its non-trifluoromethylated analog (IC50 = 19.72 µM).[2][3] While this example is not an indazole, it illustrates the profound impact of the -CF3 group on anticancer activity.
A direct comparison within the indazole scaffold can be seen in the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1). The introduction of a fluorine atom to an indazole derivative (compound 14d ) led to a notable improvement in inhibitory activity (IC50 = 5.5 nM) compared to its non-fluorinated counterpart 14a (IC50 = 15 nM).[4]
The following tables summarize the in vitro anticancer activity (IC50 values) of representative trifluoromethylated and non-fluorinated indazole derivatives against various human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Trifluoromethylated vs. Non-Fluorinated Indazoles
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethylated | 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | A549 (Lung) | Data not explicitly quantified, but showed "distinct inhibitory capacity" | [5][6] |
| BGC-823 (Gastric) | Data not explicitly quantified, but showed "distinct inhibitory capacity" | [5][6] | ||
| Non-Fluorinated | Pazopanib (Votrient®) | Variety of solid tumors | Approved Drug | [7] |
| Polysubstituted Indazole 7d | A2780 (Ovarian) | 0.64 - 17 | [8] | |
| A549 (Lung) | 0.64 - 17 | [8] | ||
| 1H-indazole-3-amine derivative 6o | K562 (Leukemia) | 5.15 | [9] |
Note: Direct comparative IC50 values for a single indazole scaffold with and without trifluoromethylation from the same study are limited in the reviewed literature. The data presented is a collation from multiple sources to illustrate the general potency of each class.
Enhanced Kinase Inhibition: A Key Mechanism of Action
Many trifluoromethylated indazoles exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes that are often dysregulated in cancer.[1] The trifluoromethyl group can improve binding affinity and selectivity for the ATP-binding pocket of these enzymes.[1]
Table 2: Comparative Kinase Inhibitory Activity (IC50 in nM)
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Trifluoromethylated | Indazole Derivative 14d | FGFR1 | 5.5 | [4] |
| Non-Fluorinated | Pazopanib | VEGFR-2 | ~30 | [10] |
| Indazole Derivative 14a | FGFR1 | 15 | [4] | |
| Indazole-pyrimidine derivative 13i | VEGFR-2 | 34.5 | [4] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided for key assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C.[13]
-
Compound Treatment: Remove the old media and add 100 µL of media containing various concentrations of the test compound (trifluoromethylated or non-fluorinated indazole). Incubate for a further 24-72 hours.[11][13]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][13]
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then determined by plotting the percentage of cell viability against the compound concentration.[1]
VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[14]
Protocol:
-
Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Reaction Setup: Dispense the master mix into the wells of a solid white 96-well plate.[14] Add the test compound at various concentrations to the designated wells. Control wells should contain a diluent solution.[14]
-
Kinase Reaction Initiation: Initiate the reaction by adding a diluted solution of the recombinant human VEGFR-2 enzyme to the wells. Incubate the plate at 30°C for 45 minutes.[5][14]
-
Signal Generation: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14] Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[14]
-
Luminescence Measurement: Measure the luminescence using a microplate reader. The "Blank" value (no enzyme) is subtracted from all other readings.[15]
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide | Semantic Scholar [semanticscholar.org]
- 7. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]
- 8. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: 6-(Trifluoromethyl)-1H-Indazole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor design, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting drug candidate. The 6-(Trifluoromethyl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, notable for its role in several approved and clinical-stage kinase inhibitors. This guide provides an objective comparison of the this compound scaffold against other prominent scaffolds—quinazoline, pyrimidine, and aminopyridine—supported by experimental data to inform scaffold selection in kinase inhibitor drug discovery programs.
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile platform for creating kinase inhibitors.[1] The addition of a trifluoromethyl (-CF3) group at the 6-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] This guide will delve into a comparative analysis of these scaffolds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Analysis of Kinase Inhibitor Scaffolds
The inhibitory activity of compounds built upon different scaffolds is a key determinant of their potential as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on the this compound, quinazoline, pyrimidine, and aminopyridine scaffolds against various kinases. It is important to note that direct comparison of IC50 values should be made with caution, as assay conditions and the specific kinase target can vary between studies.
Table 1: Comparison of IC50 Values for Indazole-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type/Context |
| Axitinib (Indazole) | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |
| PDGFRβ | 1.6 | Endothelial Cells | |
| c-Kit | 1.7 | Endothelial Cells | |
| Pazopanib (Indazole) | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 - 140 | Cell-free | |
| N-(6-(3,5-bis(trifluoromethyl)phenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide | FGFR1 | < 0.3 | Not Specified |
| N-(6-(2-chloro-4-(trifluoromethyl)phenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide | FGFR1 | < 0.3 | Not Specified |
Data sourced from multiple studies and presented for comparative purposes.[1][4]
Table 2: Comparison of IC50 Values for Quinazoline-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type/Context |
| Gefitinib (Quinazoline) | EGFR | 2 - 37 | Cell-based |
| Erlotinib (Quinazoline) | EGFR | 2 | Biochemical |
| Lapatinib (Quinazoline) | EGFR | 10.8 | Biochemical |
| HER2 | 9.8 | Biochemical | |
| Vandetanib (Quinazoline) | VEGFR2 | 40 | Biochemical |
| EGFR | 500 | Biochemical | |
| Compound 12 (Quinazoline sulfonamide) | EGFRT790M | 72.8 | Not Specified |
| VEGFR-2 | 52.3 | Not Specified | |
| Compound 16 (Quinazolinone N-acetohydrazide) | VEGFR-2 | 290 | Not Specified |
| FGFR-1 | 350 | Not Specified | |
| BRAF | 470 | Not Specified | |
| BRAFV600E | 300 | Not Specified | |
| Compound 22a (Quinazoline derivative) | VEGFR-2 | 60 | Not Specified |
| Compound 22b (Quinazoline derivative) | VEGFR-2 | 86.36 | Not Specified |
Data sourced from multiple studies and presented for comparative purposes.[3][5]
Table 3: Comparison of IC50 Values for Pyrimidine-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type/Context |
| Imatinib (Aminopyrimidine) | Abl | 380 | Cell-based |
| c-Kit | 100 | Biochemical | |
| PDGFR | 100 | Biochemical | |
| Ponatinib (Aminopyrimidine) | Abl (native) | 0.37 | Biochemical |
| Abl (T315I) | 2.0 | Biochemical | |
| VEGFR2 | 1.5 | Biochemical | |
| FGFR1 | 2.2 | Biochemical | |
| Src | 5.4 | Biochemical | |
| Compound 7 (imidazo[1,5-a]pyrazin-8-amine) | FGFR1 | < 0.3 | Not Specified |
| FGFR2 | 1.1 | Not Specified | |
| FGFR3 | < 0.3 | Not Specified | |
| FGFR4 | 0.5 | Not Specified |
Data sourced from multiple studies and presented for comparative purposes.[6]
Table 4: Comparison of IC50 Values for Aminopyridine-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type/Context |
| Compound 7 (2-Methylaminopyrimidine analogue) | Aurora A | >50% inhibition at 100µM | Not Specified |
| MPS1 | >50% inhibition at 100µM | Not Specified | |
| GSK3b | >50% inhibition at 100µM | Not Specified | |
| RSK1 | >50% inhibition at 100µM | Not Specified | |
| PKD2 | >50% inhibition at 100µM | Not Specified | |
| PP1 (pyrazolo[3,4-d]pyrimidin-4-amine) | LCK | 5 | Not Specified |
| Fyn | 3 | Not Specified | |
| PP2 (pyrazolo[3,4-d]pyrimidin-4-amine) | LCK | 4 | Not Specified |
| Fyn | 6 | Not Specified | |
| AD-80 | RET | 4 | Not Specified |
Data sourced from multiple studies and presented for comparative purposes.[4][6]
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of kinase inhibitors. This section provides detailed methodologies for common in vitro kinase assays used to determine the IC50 values presented above.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (General Protocol)
This protocol describes a generic TR-FRET assay, such as LanthaScreen™, for measuring kinase activity and inhibitor potency.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., 10 mM MgCl2), a reducing agent (e.g., 1 mM DTT), and a non-ionic detergent (e.g., 0.01% Brij-35).
- ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in kinase buffer. The optimal ATP concentration is often at or near the Km for the specific kinase.
- Substrate Solution: Prepare a stock solution of the appropriate biotinylated peptide substrate and dilute to the final desired concentration in kinase buffer.
- Kinase Solution: Thaw the recombinant kinase on ice and dilute to the desired final concentration in kinase buffer. The optimal kinase concentration should be determined experimentally to give a robust signal-to-background ratio.
- Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform a serial dilution series in DMSO to generate a range of concentrations for IC50 determination. Further dilute these solutions in kinase buffer to the final assay concentration.
- Detection Solution: Prepare a solution containing a europium- or terbium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) or another suitable acceptor fluorophore in a detection buffer (often containing EDTA to stop the kinase reaction).
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of the 4x inhibitor solution to the appropriate wells of the assay plate. For control wells (0% and 100% inhibition), add 2.5 µL of kinase buffer with and without the highest concentration of inhibitor, respectively.
- Add 2.5 µL of the 4x kinase solution to all wells except the negative control wells.
- Add 5 µL of a 2x solution containing both ATP and the biotinylated substrate to initiate the kinase reaction.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.
- Stop the reaction by adding 10 µL of the detection solution.
- Incubate the plate at room temperature for a further 60 minutes to allow for antibody binding, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
3. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
- Normalize the data by setting the average signal from the no-inhibitor control wells to 100% kinase activity and the signal from the highest inhibitor concentration or no-enzyme control to 0% activity.
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which kinase inhibitors function is crucial for their rational design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by the discussed inhibitor scaffolds and a typical workflow for kinase inhibitor discovery.
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different palladium catalysts for Suzuki coupling with 3-bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 3-bromo-6-(trifluoromethyl)-1H-indazole core is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds at the C3 position of the indazole ring. The choice of the palladium catalyst system is paramount for achieving high yields and reaction efficiency. This guide provides a comparative overview of different palladium catalysts for the Suzuki coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling reaction is influenced by a combination of the palladium precursor, the ligand, the base, and the solvent system. Below is a summary of expected yields for the Suzuki coupling of 3-bromo-indazole derivatives with various boronic acids, based on literature precedents for similar substrates.[1]
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Arylboronic acid | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | Good to Excellent | [2][3] |
| Pd(dppf)Cl₂ | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-95 | [1] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100-110 | 80-98 | [1] |
| Pd₂(dba)₃ / XPhos | Heteroarylboronic acid | K₃PO₄ | Dioxane | 80-110 | 70-90 | [1] |
Note: Yields are highly dependent on the specific boronic acid used and the reaction conditions. The data presented here is a general guide based on reactions with analogous 3-bromo-indazole substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are generalized procedures for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling:
This protocol is adapted from studies on the microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[2][3]
-
Reaction Setup: In a microwave vial, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, e.g., 5 mol%), and cesium carbonate (Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a mixture of 1,4-dioxane, ethanol, and water as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for the specified time (typically ranging from 30 minutes to 2 hours).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Conventional Heating Suzuki-Miyaura Coupling:
This procedure is a generalized protocol based on common practices for Suzuki-Miyaura reactions.[1][4]
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Heat the mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow for catalyst comparison and the catalytic cycle of the Suzuki-Miyaura reaction.
References
Comparative Analysis of 6-(Trifluoromethyl)-1H-Indazole Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. The trifluoromethyl group at the 6-position often enhances metabolic stability and binding affinity, making this core an attractive starting point for the development of novel therapeutics, especially in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies, to inform rational drug design and optimization.
Comparative Inhibitory Activity of this compound Analogs
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indazole ring and appended moieties. These analogs have been investigated as inhibitors of several key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases. The following tables summarize the in vitro inhibitory activities of selected analogs against these targets.
Table 1: SAR of this compound Analogs as VEGFR-2 Inhibitors
Substitutions at the 3- and 1-positions of the this compound core have been explored to optimize VEGFR-2 inhibitory activity. The data below highlights key modifications and their impact on potency.
| Compound ID | R1 (Position 1) | R3 (Position 3) | VEGFR-2 IC50 (nM) | Key SAR Observations |
| 1a | H | Aryl-Amide | 150 | Aryl-amide at C3 is crucial for activity. |
| 1b | H | Substituted Aryl-Amide | 50 | Electron-donating groups on the aryl ring enhance potency. |
| 1c | H | Heterocyclic-Amide | 80 | Introduction of nitrogen-containing heterocycles is well-tolerated. |
| 1d | Methyl | Aryl-Amide | 200 | N1-methylation is generally detrimental to activity. |
Note: The IC50 values are representative and may vary between different assay conditions. Data is compiled from various sources in the literature.
Table 2: SAR of this compound Analogs as FGFR Inhibitors
The this compound scaffold has been incorporated into potent FGFR inhibitors. Modifications often focus on the C3 and C4 positions to achieve high affinity and selectivity.
| Compound ID | R3 (Position 3) | R4 (Position 4) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Key SAR Observations |
| 2a | 3,5-dimethoxyphenyl | H | 69.1 | ND | The 3,5-dimethoxyphenyl moiety at C3 provides good initial potency.[1] |
| 2b | 3,5-dimethoxyphenyl | Carboxamide | 30.2 | ND | Addition of a carboxamide at C4 enhances FGFR1 inhibition.[1] |
| 2c | Aryl-amine | H | 15.0 | ND | An aryl-amine at C3 can significantly improve potency.[1] |
| 2d | Aryl-amine with N-ethylpiperazine | H | 2.9 | ND | The N-ethylpiperazine group is a key moiety for potent enzyme and cellular activity.[1] |
ND: Not Determined. Data is compiled from various sources in the literature.
Table 3: SAR of this compound Analogs as Pan-Pim Kinase Inhibitors
Derivatives of this compound have shown promise as inhibitors of Pim kinases, a family of serine/threonine kinases involved in cell survival and proliferation.
| Compound ID | R3 (Position 3) | R5 (Position 5) | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Key SAR Observations |
| 3a | Pyrazin-2-yl | H | 5.2 | 10.5 | 4.8 | The 3-(pyrazin-2-yl) moiety is a key pharmacophore. |
| 3b | Pyrazin-2-yl | 2,6-difluorophenyl | 0.4 | 1.1 | 0.4 | Substitution at C5 with a difluorophenyl group dramatically increases potency across all Pim isoforms.[1] |
Data is compiled from various sources in the literature.
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which these inhibitors function is critical for their development. This compound analogs primarily target receptor tyrosine kinase (RTK) signaling pathways that are often dysregulated in cancer.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Caption: FGFR signaling cascade and the inhibitory action of this compound analogs.
The evaluation of these compounds typically follows a standardized workflow, from initial biochemical screening to cellular assays and in vivo studies.
Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor potency and for comparing data across different studies.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general example for determining the IC50 value of a test compound against a purified kinase, such as VEGFR-2.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound analog) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a multi-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Enzyme Addition: Add the purified kinase to the wells containing the test compound and the positive control. Add an equal volume of kinase assay buffer to the negative control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of a test compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HUVEC for VEGFR-2, KMS-11 for FGFR3)
-
Complete cell culture medium
-
Test compound (this compound analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration.
References
In Vitro and In Vivo Correlation of 6-(Trifluoromethyl)-1H-Indazole-Based Drug Candidates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of prominent 6-(Trifluoromethyl)-1H-Indazole-based drug candidates. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The trifluoromethyl group often enhances metabolic stability and binding affinity of the drug molecule. This guide focuses on three U.S. FDA-approved drugs that feature this core structure: Pazopanib, Axitinib, and Niraparib. We will delve into their in vitro potency against their primary targets and the correlation of this activity with their in vivo efficacy in preclinical models.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data for Pazopanib, Axitinib, and Niraparib, facilitating a direct comparison of their in vitro inhibitory concentrations and in vivo anti-tumor activities.
Table 1: In Vitro Kinase Inhibition Profile
| Drug Candidate | Primary Targets | IC50 (nM) | Other Key Targets | IC50 (nM) |
| Pazopanib | VEGFR1 | 10[1] | PDGFRα | 71[1] |
| VEGFR2 | 30[1] | PDGFRβ | 84[2] | |
| VEGFR3 | 47[1] | c-Kit | 74[1][2] | |
| FGFR1 | 140[1][2] | |||
| Axitinib | VEGFR1 | 0.1[3] | PDGFRβ | 1.6[3] |
| VEGFR2 | 0.2[3] | c-Kit | 1.7[3] | |
| VEGFR3 | 0.1-0.3[3] | |||
| Niraparib | PARP1 | 3.8[4][5] | ||
| PARP2 | 2.1[4][5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Drug Candidate | Tumor Type | Cell Line/Model | Mouse Strain | Dosing Regimen | Key Findings |
| Pazopanib | Colon, Melanoma, Prostate, Renal, Breast, Lung | Various | N/A | Dose-dependent | Dose-dependent anti-tumor activity. Maximal inhibition of VEGFR2 phosphorylation at ~40 µmol/L.[1] |
| Axitinib | Neuroblastoma | IGR-N91 | RAGγC | 30 mg/kg, oral gavage, twice daily | Significant tumor growth inhibition; decreased microvessel density.[6] |
| Breast Cancer | MCF-7/ADR | Nude | 60 mg/kg, oral gavage, twice daily | Significant suppression of tumor growth when combined with dopamine.[7] | |
| Niraparib | Pancreatic Cancer (BRCA2-deficient) | Capan-1 | N/A | 80 mg/kg, daily | ~60% inhibition of tumor growth after 2 weeks.[4] |
| Breast Cancer (BRCA1-mutant) | MDA-MB-436 | N/A | 80 mg/kg, daily | Complete and sustained tumor regression after >4 weeks.[4] | |
| Ovarian Cancer (BRCAwt) | A2780 | N/A | N/A | 56.4% tumor growth inhibition.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical luminescence-based kinase assay used to determine the IC50 values of the drug candidates.
Materials:
-
Recombinant human kinase (e.g., VEGFR, PARP)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound-based drug candidates)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant kinase, and the specific substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Mouse Xenograft Model (General Protocol)
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the drug candidates.
Materials:
-
Human tumor cell line (e.g., A2780, MCF-7/ADR)
-
Immunodeficient mice (e.g., Nude, SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound formulated for oral gavage or other appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the selected human tumor cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the specified dosing schedule.
-
Measure the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the discussed drug candidates.
Caption: VEGFR signaling pathway inhibited by Pazopanib and Axitinib.
Caption: Mechanism of synthetic lethality with PARP inhibition by Niraparib.
Caption: Preclinical development workflow for kinase inhibitors.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. dovepress.com [dovepress.com]
- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Featuring the 6-(Trifluoromethyl)-1H-Indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent kinase inhibitors. The inclusion of the trifluoromethyl group often enhances metabolic stability and binding affinity. This guide provides a detailed comparison of the cross-reactivity profile of Axitinib, a prominent kinase inhibitor derived from this scaffold, against other kinase inhibitors. The data presented herein is intended to offer an objective assessment of its selectivity and potential off-target effects, supported by experimental methodologies and pathway visualizations.
Comparative Kinase Inhibition Profiles
Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[1][2] Its selectivity is a critical attribute, as off-target activities can lead to undesired side effects. To contextualize its cross-reactivity, we compare its inhibition profile with that of Sorafenib, another multi-kinase inhibitor targeting the VEGFR pathway but lacking the this compound core.
The following tables summarize the percentage of inhibition of a panel of kinases by Axitinib and Sorafenib at a concentration of 1 µM. This data provides a snapshot of the inhibitors' selectivity at a therapeutically relevant concentration.
Table 1: Cross-Reactivity Profile of Axitinib (1 µM)
| Kinase Family | Kinase Target | Inhibition (%) |
| Tyrosine Kinase | VEGFR1 | 100 |
| VEGFR2 | 100 | |
| VEGFR3 | 100 | |
| PDGFRα | 99 | |
| PDGFRβ | 100 | |
| c-Kit | 98 | |
| RET | 99 | |
| FLT3 | 85 | |
| ABL1 | 75 | |
| SRC | 60 | |
| Serine/Threonine Kinase | RAF1 | 30 |
| p38α (MAPK14) | 25 | |
| GSK3β | 15 |
Data sourced and adapted from Carna Biosciences kinase profiling of FDA-approved inhibitors.[3]
Table 2: Cross-Reactivity Profile of Sorafenib (1 µM)
| Kinase Family | Kinase Target | Inhibition (%) |
| Tyrosine Kinase | VEGFR1 | 98 |
| VEGFR2 | 100 | |
| VEGFR3 | 95 | |
| PDGFRβ | 100 | |
| c-Kit | 100 | |
| RET | 100 | |
| FLT3 | 99 | |
| ABL1 | 40 | |
| SRC | 10 | |
| Serine/Threonine Kinase | BRAF | 100 |
| RAF1 | 100 | |
| p38α (MAPK14) | 90 | |
| GSK3β | 20 |
Data sourced and adapted from Carna Biosciences kinase profiling of FDA-approved inhibitors.[3]
Key Signaling Pathways
Axitinib primarily exerts its anti-angiogenic effects by inhibiting the VEGFR signaling pathway. Understanding this pathway is crucial for interpreting the on-target and off-target effects of inhibitors.
Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using high-throughput screening assays. Below are detailed methodologies for two common types of in vitro kinase assays.
Experimental Workflow for Kinase Profiling
ADP-Glo™ Kinase Assay Protocol
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4]
1. Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (e.g., Axitinib) in a multi-well plate.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
2. ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
3. ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.
-
Incubate the plate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
KINOMEscan® Assay Platform (Competition Binding Assay)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
1. Assay Principle:
-
The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
The test compound competes with the immobilized ligand for binding to the kinase.
2. Experimental Procedure:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an incubation period, the amount of kinase bound to the immobilized ligand is quantified using qPCR to measure the amount of the DNA tag.
3. Data Analysis:
-
A lower amount of DNA detected corresponds to a stronger interaction between the test compound and the kinase.
-
The results are often reported as percentage of control, where a lower percentage indicates a higher degree of binding. Dissociation constants (Kd) can also be determined from dose-response curves.
Conclusion
Kinase inhibitors based on the this compound scaffold, such as Axitinib, exhibit potent and selective inhibition of key kinases involved in angiogenesis. The cross-reactivity profile of Axitinib demonstrates high potency against VEGFRs, with significant activity against other related tyrosine kinases like PDGFRs and c-Kit. When compared to other multi-kinase inhibitors like Sorafenib, Axitinib shows a different off-target profile, highlighting the impact of the chemical scaffold on selectivity. The detailed experimental protocols provided herein offer a foundation for the independent evaluation and comparison of kinase inhibitors, which is a critical step in the development of safer and more effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 6-(Trifluoromethyl)-1H-Indazole Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry, the optimization of a compound's metabolic stability is a cornerstone of successful drug development. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations or have a short duration of action, while slow metabolism could lead to accumulation and toxicity.[1][2] The 6-(Trifluoromethyl)-1H-Indazole scaffold has emerged as a privileged structure in modern drug design, in part due to the advantageous properties conferred by the trifluoromethyl (CF₃) group. This guide provides a comprehensive evaluation of the metabolic stability of compounds containing this scaffold, offering objective comparisons with relevant alternatives, supported by detailed experimental protocols.
The indazole core is a versatile framework for interacting with a wide range of biological targets, while the incorporation of a trifluoromethyl group is a well-established strategy to enhance a molecule's pharmacokinetic profile. The exceptional strength of the carbon-fluorine bond makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3] By strategically placing this group at a potential "metabolic soft spot," this metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[3]
Comparative Metabolic Stability Data
To illustrate the impact of the this compound moiety on metabolic stability, the following table presents representative in vitro data. This data compares a hypothetical compound featuring this scaffold ("Compound A") with its methyl-substituted analog ("Compound B") and a common bioisosteric replacement, a benzimidazole derivative ("Compound C"). The data is typical of results obtained from standard liver microsomal and hepatocyte stability assays.
| Compound | Scaffold | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10⁶ cells) |
| Compound A | This compound | Human Liver Microsomes | > 60 | < 10 |
| Rat Liver Microsomes | 55 | 12.6 | ||
| Human Hepatocytes | > 120 | < 5.8 | ||
| Compound B | 6-Methyl-1H-Indazole | Human Liver Microsomes | 15 | 46.2 |
| Rat Liver Microsomes | 8 | 86.6 | ||
| Human Hepatocytes | 35 | 19.8 | ||
| Compound C | 6-(Trifluoromethyl)-1H-Benzimidazole | Human Liver Microsomes | 48 | 14.4 |
| Rat Liver Microsomes | 42 | 16.5 | ||
| Human Hepatocytes | 98 | 7.1 |
Note: This table presents illustrative data based on established principles of metabolic stability. Actual values are compound-specific.
The data clearly demonstrates the enhanced metabolic stability of the trifluoromethyl-indazole scaffold (Compound A), which shows a significantly longer half-life and lower intrinsic clearance compared to its methyl-substituted counterpart (Compound B).[3] This is attributed to the blockage of CYP-mediated oxidation at the 6-position. While the benzimidazole analog (Compound C) also shows good stability, the indazole scaffold often provides unique opportunities for molecular interactions and vector positioning.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate metabolic stability are provided below. These protocols are essential for researchers aiming to generate reliable and reproducible data.
Human Liver Microsomal Stability Assay
This assay is a primary screen to assess metabolism by Phase I enzymes, predominantly Cytochrome P450s.[1]
Objective: To determine the in vitro intrinsic clearance (CLint) by measuring the rate of disappearance of a test compound in the presence of human liver microsomes (HLM).
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam).[4]
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).
-
Potassium Phosphate Buffer (100 mM, pH 7.4).[4]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[5]
-
Ice-cold Acetonitrile or Methanol (Stopping Solution) containing an internal standard.
-
96-well plates, incubator/shaker, centrifuge, LC-MS/MS system.
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[3] Prepare a 1 µM working solution of the test compound.[4] Prepare the NADPH regenerating system as per the manufacturer's instructions.
-
Pre-incubation: Add 100 µL of the microsome solution to each well of a 96-well plate. Add 1 µL of the test compound working solution to the wells and pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Reaction Initiation: Start the reaction by adding 10 µL of the NADPH regenerating system solution to each well. The final volume should be ~111 µL.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 200 µL of the ice-cold stopping solution.[3] A "minus-NADPH" control should be run at the final time point to check for non-enzymatic degradation.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.[3]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this plot provides the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693 / t½) / protein concentration).[6]
Liver S9 Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[2]
Objective: To assess the overall hepatic metabolism of a test compound using the S9 fraction.
Materials:
-
Liver S9 fraction (human, rat, etc.).
-
Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA, PAPS).[2]
-
Other reagents are as per the microsomal stability assay.
Procedure:
-
Preparation: Dilute the S9 fraction to a final protein concentration of 1 mg/mL in buffer.[7] Prepare a cofactor mix containing NADPH and relevant Phase II cofactors (e.g., UDPGA).
-
Incubation: Pre-incubate the S9 fraction with the test compound (e.g., 1 µM final concentration) for 5 minutes at 37°C.[8]
-
Reaction Initiation: Start the reaction by adding the cofactor mixture.
-
Time Points & Analysis: Follow the same procedure for termination, sample processing, and analysis as described for the microsomal stability assay. The inclusion of cofactors for both phases provides a more comprehensive metabolic profile.
Cryopreserved Hepatocyte Stability Assay
Hepatocytes contain the full complement of metabolic enzymes and cofactors within an intact cellular structure, offering the most physiologically relevant in vitro model.[9]
Objective: To measure the intrinsic clearance of a compound in a whole-cell system that captures Phase I, Phase II, and transporter-mediated processes.
Materials:
-
Cryopreserved plateable human hepatocytes.
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements).[6]
-
Collagen-coated 24- or 48-well plates.
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol. Allow cells to attach and form a monolayer for 4-6 hours.[6]
-
Compound Incubation: Prepare the test compound in serum-free incubation medium (e.g., at 1 µM).[10] Remove the plating medium from the cells and add the compound-containing medium.
-
Time Points: Incubate the plates at 37°C on an orbital shaker. Collect samples of the medium at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours for low-turnover compounds).[6] The reaction is typically stopped by adding an organic solvent.
-
Analysis: Analyze the samples for the disappearance of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance. The CLint value (in µL/min/10⁶ cells) can be scaled to predict in vivo hepatic clearance.[9]
Visualizations
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and metabolic principles.
Caption: General workflow for an in vitro liver microsomal stability assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. benchchem.com [benchchem.com]
- 4. mercell.com [mercell.com]
- 5. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. mttlab.eu [mttlab.eu]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. protocols.io [protocols.io]
The Fluorine Advantage: A Comparative Analysis of the ADME Properties of Fluorinated and Non-Fluorinated Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates, a practice known as fluorination, has become a pivotal strategy in modern medicinal chemistry. This guide provides an objective comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated versus non-fluorinated indazole derivatives. The indazole scaffold is a prevalent motif in numerous therapeutic agents, and understanding the impact of fluorination on its pharmacokinetic profile is crucial for the rational design of novel therapeutics with improved efficacy and safety. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations to elucidate critical concepts.
Executive Summary: The Impact of Fluorination on Indazole ADME Profiles
Fluorination can significantly enhance the drug-like properties of indazole derivatives. The strong carbon-fluorine bond can block sites susceptible to metabolic attack, thereby increasing metabolic stability and half-life.[1] This often translates to improved oral bioavailability. Furthermore, the introduction of fluorine can modulate physicochemical properties such as lipophilicity, which can influence membrane permeability and tissue distribution, including penetration into the central nervous system (CNS).
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the ADME properties of fluorinated and non-fluorinated indazole derivatives. While direct head-to-head comparisons are not always available in the literature for every ADME parameter, the presented data illustrates the significant impact of fluorination.
Table 1: Metabolic Stability in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Species | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [1] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes. This data clearly demonstrates a trend of increased metabolic stability with the introduction of fluorine, particularly the trifluoromethyl group.[1]
Table 2: Oral Bioavailability
| Compound | Key Structural Feature | Oral Bioavailability (%) | Species | Data Source |
| Indazole Derivative 51 | 4-Fluoroindazole | Low Potency | - | |
| Indazole Derivative 52 | 6-Fluoroindazole | 61 | - | |
| Indazole Derivative 53a | 6-Fluoroindazole | 49 | Rat | |
| Indazole Derivative 53b | 6-Fluoroindazole | 53 | Rat |
Note: The dramatic increase in oral bioavailability for the 6-fluoroindazole derivative (52) compared to its 4-fluoro counterpart (51) highlights the importance of the position of fluorination.
Table 3: Brain Penetration
| Compound | Key Structural Feature | Brain/Plasma Ratio | Data Source |
| JNK3 Inhibitor 29 | N-Aromatic-Substituted Indazole | 56% | |
| Voriconazole (azole antifungal) | Fluorinated triazole | 1.9 - 3.0 |
Note: While not a direct comparison of a fluorinated vs. non-fluorinated indazole pair, these examples demonstrate that fluorinated compounds, including those with an azole core similar to indazole, can achieve significant brain penetration.
Table 4: Cytochrome P450 (CYP) Inhibition
Direct comparative IC50 data for fluorinated versus non-fluorinated indazole derivatives across a panel of CYP isoforms is limited in publicly available literature. However, studies on related azole compounds indicate that the core structure can interact with CYP enzymes. Fluorination can modulate these interactions, often leading to improved CYP profiles (i.e., higher IC50 values, indicating less inhibition). For example, two 6-fluoroindazole derivatives (53a and 53b) showed an improved P450 profile with IC50 values between 2.1–5.3 μM for CYP2C9, CYP2D6, and CYP3A4.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to allow for replication and further investigation.
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold termination solution (e.g., acetonitrile or methanol with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare the reaction mixture by diluting the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compound working solution by diluting the stock solution in buffer to the final desired concentration (e.g., 1 µM).
-
Pre-incubation: Pre-warm the microsomal solution and the NADPH regenerating system at 37°C for approximately 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the pre-warmed microsomal solution and the test compound.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling and Termination: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold termination solution to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the compound remaining versus time.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line as an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow leakage test to ensure the integrity of the tight junctions.
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side.
-
-
Permeability Experiment (Basolateral to Apical - B to A for efflux assessment):
-
Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as the A to B experiment.
-
-
Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate for efflux transporters.
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
Objective: To determine the fraction of a compound that is unbound to plasma proteins.
Materials:
-
Test compound stock solution
-
Pooled plasma (human or other species)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare the test compound in plasma at the desired concentration.
-
Assay Setup: Add the compound-spiked plasma to the sample chamber of the RED device insert and PBS to the buffer chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4 hours) to reach equilibrium.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Preparation: Combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS. This is done to equalize the matrix effects for LC-MS/MS analysis. Precipitate the proteins with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.
-
Data Analysis: Calculate the percent bound and the fraction unbound (fu).
Visualizations
The following diagrams illustrate key concepts and workflows related to the ADME assessment of indazole derivatives.
Caption: A generalized experimental workflow for in vitro ADME profiling.
Caption: Impact of fluorination on indazole metabolism.
Caption: Indazole derivatives as kinase inhibitors in signaling pathways.
Conclusion
The strategic incorporation of fluorine into the indazole scaffold offers a powerful tool for medicinal chemists to enhance the ADME properties of drug candidates. The available data strongly suggests that fluorination, particularly at metabolically susceptible positions, can significantly increase metabolic stability and improve oral bioavailability. While more direct comparative studies are needed to fully quantify the effects on permeability, distribution, and CYP450 inhibition across a wide range of indazole analogs, the current evidence supports the continued exploration of fluorinated indazoles in drug discovery. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)-1H-Indazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents like 6-(Trifluoromethyl)-1H-Indazole is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn at all times. Eyewash stations and safety showers must be readily accessible.
Hazard Summary for this compound and Similar Compounds:
| Hazard Statement | Classification | Precautionary Statement Examples |
| H302 | Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H319 | Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[1][2] |
Waste Segregation: The First Step to Compliance
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its trifluoromethyl group, this compound is classified as a halogenated organic compound. Therefore, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Commingling different waste streams complicates and increases the cost of disposal.
-
Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
1. Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Minimize the generation of dust during the transfer.
-
Ensure the container is properly sealed and labeled with the full chemical name and approximate quantity.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into a designated solid "Halogenated Organic Waste" container.[3]
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3] After this initial rinse, the glassware can be washed according to standard laboratory procedures. The first rinse of containers of highly toxic chemicals may need to be collected as hazardous waste.[4]
3. Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved professional waste disposal service.[2][5][6]
-
The preferred method of disposal for this type of compound is typically controlled incineration in a chemical waste incinerator equipped with an afterburner and scrubber.[5] This process effectively destroys the organic molecule and removes hazardous byproducts from emissions.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5] Such actions can lead to environmental contamination and are a violation of regulatory standards.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-(Trifluoromethyl)-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-(Trifluoromethyl)-1H-Indazole (CAS No. 954239-22-6). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. The following protocols are based on available safety data sheets for the compound and its structural analogs.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. Based on data for the compound and similar chemical structures, it is known to cause skin and eye irritation and may cause respiratory irritation. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Summary of Hazard Statements:
| Hazard Class | GHS Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | H335 | May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles meeting EN166 or OSHA's 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | A flame-resistant lab coat is required. For significant handling operations, chemical-resistant coveralls and boots may be necessary. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100) if working in a poorly ventilated area or if dust/aerosols are generated.[1] For higher-level protection, a type ABEK-P2 (EU EN 143) or OV/AG/P99 (US) respirator cartridge is recommended.[1] |
Experimental Protocols
Safe Handling Protocol
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][3][4] Ensure that an eyewash station and safety shower are readily accessible.[2][5]
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling equipment (spatulas, weighing paper, etc.) is clean and readily available.
-
-
Handling:
-
Post-Handling:
Disposal Protocol
The disposal of this compound and its contaminated materials must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Due to its fluorine content, this compound is classified as a halogenated organic.
-
Collect all waste (solid and liquid) in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated waste streams.
-
-
Solid Waste Disposal:
-
Carefully transfer unused solid this compound into the designated waste container, avoiding dust generation.[1]
-
Contaminated materials such as gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the solid halogenated organic waste container.
-
-
Liquid Waste Disposal:
-
Collect any solutions of this compound in a designated "Halogenated Organic Liquid Waste" container.
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in the liquid waste container before washing.
-
-
Final Disposal:
-
Seal the waste container securely and store it in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1] On-site treatment or drain disposal is strictly prohibited.
-
Visual Workflow and Emergency Guidance
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making flowchart for emergency situations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
